molecular formula C6H13NO B1199206 N-Cyclohexylhydroxylamine CAS No. 2211-64-5

N-Cyclohexylhydroxylamine

Cat. No.: B1199206
CAS No.: 2211-64-5
M. Wt: 115.17 g/mol
InChI Key: GUQRKZPMVLRXLT-UHFFFAOYSA-N
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Description

N-Cyclohexylhydroxylamine is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime catalyzed by palladium/carbon nanotubes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRKZPMVLRXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176627
Record name N-Hydroxycyclohexylamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2211-64-5
Record name Cyclohexylhydroxylamine
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Record name N-Hydroxycyclohexylamine
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Record name N-Hydroxycyclohexylamine
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Record name Cyclohexylhydroxylamine
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Record name N-HYDROXYCYCLOHEXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine is a versatile organic compound with significant applications in chemical synthesis and as a precursor in drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification methods. Detailed experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, this guide explores its role as a key intermediate in the development of therapeutic agents, such as cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists, and outlines potential signaling pathways for investigation.

Chemical Structure and Identification

This compound, also known as N-hydroxycyclohexanamine, is a hydroxylamine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the hydroxylamine moiety.

Chemical Structure:

this compound Structure

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms N-Hydroxycyclohexanamine, N-Hydroxycyclohexylamine[2]
CAS Number 2211-64-5[1][2]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1][2]
InChI InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2[1][2]
InChIKey GUQRKZPMVLRXLT-UHFFFAOYSA-N[1]
SMILES C1CCC(CC1)NO[1]

Physicochemical Properties

This compound is a solid at room temperature. Its hydrochloride salt is also commonly used and has distinct physical properties.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Appearance Solid[2]Crystals or powder[3]
Melting Point 139-140 °C[2][4]~166 °C (decomposes)[5]
Boiling Point Not available[4]Not available
Solubility Soluble in organic solvents.Soluble in water.
Storage Temperature -20°C[2]Room temperature

Synthesis and Purification

This compound can be synthesized through various routes, with the reduction of nitrocyclohexane and the reaction of cyclohexanone with hydroxylamine being common methods.

Experimental Protocol: Synthesis via Reduction of Nitrocyclohexane

This method involves the controlled reduction of nitrocyclohexane. Catalytic hydrogenation is a frequently employed technique.

Materials:

  • Nitrocyclohexane

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas source

  • Reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve nitrocyclohexane in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst typically ranges from 1 to 5 mol% relative to the nitrocyclohexane.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar).[1]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Synthesis from Cyclohexanone Oxime

This alternative synthesis involves the reduction of cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • Reducing agent (e.g., Sodium borohydride)

  • Solvent (e.g., Ethanol, Water)

  • Acid for pH adjustment (e.g., Hydrochloric acid)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve cyclohexanone oxime in a mixture of ethanol and water in a round-bottom flask.[6]

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent, such as sodium borohydride, in small portions while stirring.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Carefully acidify the reaction mixture to pH 4 with a suitable acid.[6]

  • Extract the product into an organic solvent like diethyl ether multiple times.[6]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

Recrystallization is a common method for purifying the crude product. The choice of solvent is crucial for obtaining high-purity crystals.

General Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., light petroleum, ethanol/water).[7]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Table 3: Spectroscopic Data Interpretation

TechniqueExpected FeaturesInterpretation
¹H NMR Signals in the aliphatic region for the cyclohexyl protons and a broad signal for the N-H and O-H protons.The chemical shifts and splitting patterns of the cyclohexyl protons provide information about their environment. The exchangeable N-H and O-H protons can be confirmed by D₂O exchange.
¹³C NMR Signals corresponding to the carbon atoms of the cyclohexyl ring.The number of signals and their chemical shifts confirm the carbon skeleton of the molecule.
FTIR A broad band in the 3200-3600 cm⁻¹ region. C-H stretching bands around 2850-2950 cm⁻¹.The broad band is characteristic of O-H and N-H stretching vibrations. The C-H stretching bands confirm the presence of the cyclohexyl group.
Mass Spec A molecular ion peak (M⁺) corresponding to the molecular weight (115.17).Fragmentation patterns can provide further structural information. A common fragmentation is the loss of the hydroxyl group.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules.

Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Logical Relationship: Role in CDK Inhibitor Synthesis

CDK_Inhibitor_Synthesis A This compound B Chemical Modification (e.g., Acylation, Alkylation) A->B Reactant C This compound Derivative B->C Product D Screening for CDK Inhibition C->D Tested in Assay E Lead Compound (CDK Inhibitor) D->E Identified

Caption: Synthesis workflow for identifying CDK inhibitors from this compound.

Precursor for Bradykinin B1 Receptor Antagonists

This compound is also used in the preparation of hydroxyurea derivatives that act as small molecule antagonists of the bradykinin B1 receptor.[9] The bradykinin B1 receptor is a G protein-coupled receptor that is upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation.[10] Antagonists of this receptor have therapeutic potential for treating these conditions.

B1_Receptor_Pathway Ligand des-Arg⁹-Bradykinin Receptor Bradykinin B1 Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Inflammation & Pain Signaling Ca_Release->Downstream PKC->Downstream Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks Binding

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and properties. The synthetic and purification protocols provided in this guide offer a foundation for its laboratory preparation. Its role as a precursor to potent biological agents, particularly CDK inhibitors and bradykinin B1 receptor antagonists, highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of this compound and the exploration of its derivatives could lead to the development of novel therapeutics.

References

N-Cyclohexylhydroxylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2211-64-5

This in-depth technical guide provides a comprehensive overview of N-Cyclohexylhydroxylamine, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its synthesis.

Core Chemical Data

This compound is a valuable reagent in organic synthesis, finding applications in the preparation of various biologically active molecules. A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 2211-64-5
Melting Point 139-140 °C
Boiling Point 215.49 °C (estimated)[1]
Flash Point 97.9 °C[1]
Density 0.9837 g/cm³ (estimated)[1]
Vapor Pressure 0.0578 mmHg at 25°C[1]
Refractive Index 1.4690 (estimated)[1]
EC Number 218-650-0
PubChem CID 72935[2]

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound is the reduction of nitrocyclohexane using zinc dust in the presence of ammonium chloride. This method provides good yields under relatively mild conditions.

Experimental Protocol: Reduction of Nitrocyclohexane

This protocol is adapted from established methods for the reduction of nitroalkanes to hydroxylamines.[3]

Materials:

  • Nitrocyclohexane

  • Zinc dust (<10 µm, activated)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel and filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nitrocyclohexane in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add ammonium chloride.

  • Zinc Addition: Gradually add activated zinc dust to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

  • Reaction Monitoring: After the addition of zinc is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove unreacted zinc and zinc oxide.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product as a white crystalline solid.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from nitrocyclohexane.

G cluster_main Synthesis of this compound Nitrocyclohexane Nitrocyclohexane NCyclohexylhydroxylamine This compound Nitrocyclohexane->NCyclohexylhydroxylamine Reduction Reagents Zn, NH4Cl Ethanol/Water Nitrocyclohexylhydroxylamine Nitrocyclohexylhydroxylamine Reagents->Nitrocyclohexylhydroxylamine

A diagram of the reduction of nitrocyclohexane.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. It is a reactant for:

  • Aldehyde-catalyzed intermolecular hydroamination.

  • Condensation reactions.

  • Preparation of cyclin-dependent kinase inhibitors with potential as antitumor agents.

  • Synthesis of hydroxyurea derivatives that act as small molecule bradykinin B1 receptor antagonists.

This technical guide provides foundational information for researchers working with this compound. For further details on specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

References

Synthesis of N-Cyclohexylhydroxylamine from Nitrocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylhydroxylamine via the catalytic hydrogenation of nitrocyclohexane. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines the core reaction pathways, summarizes key quantitative data from various studies, and presents a detailed experimental protocol for its preparation.

Introduction

The reduction of nitro compounds offers a versatile route to a range of nitrogen-containing molecules. The synthesis of this compound from nitrocyclohexane is a key transformation, yet achieving high selectivity for the hydroxylamine intermediate can be challenging. The reaction is often accompanied by the formation of byproducts such as cyclohexanone oxime, cyclohexylamine, and cyclohexanone.[1] Understanding the reaction mechanism and carefully controlling the experimental conditions are therefore crucial for maximizing the yield of the desired product. This guide aims to provide the necessary technical details to enable researchers to effectively approach this synthesis.

Reaction Pathways

The catalytic hydrogenation of nitrocyclohexane to this compound is part of a complex reaction network. The primary pathway involves the partial reduction of the nitro group. However, this compound is itself an intermediate that can undergo further transformation.

The key reaction steps and competing pathways are illustrated in the diagram below. The desired product, this compound, is formed directly from nitrocyclohexane. It can then be further hydrogenated to cyclohexylamine or be converted to cyclohexanone oxime.[1]

Reaction_Pathway Nitrocyclohexane Nitrocyclohexane NCyclohexylhydroxylamine NCyclohexylhydroxylamine Nitrocyclohexane->NCyclohexylhydroxylamine + H2 CyclohexanoneOxime CyclohexanoneOxime Nitrocyclohexane->CyclohexanoneOxime + H2 (rearrangement) Cyclohexylamine Cyclohexylamine NCyclohexylhydroxylamine->Cyclohexylamine + H2 NCyclohexylhydroxylamine->CyclohexanoneOxime Isomerization Cyclohexanone Cyclohexanone CyclohexanoneOxime->Cyclohexanone + H2O (hydrolysis) Imine Imine CyclohexanoneOxime->Imine + H2 Imine->Cyclohexylamine

Figure 1: Reaction pathway for the hydrogenation of nitrocyclohexane.

Quantitative Data Summary

The selective synthesis of this compound is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies on the hydrogenation of nitrocyclohexane, highlighting the product distribution under different experimental setups. It is important to note that many studies focus on maximizing the yield of cyclohexanone oxime or cyclohexylamine, but the data provides insights into conditions that may favor the formation of this compound.

Table 1: Effect of Catalyst on Product Distribution

CatalystSupportTemp. (°C)Pressure (bar H₂)Nitrocyclohexane Conv. (%)This compound Selectivity (%)Cyclohexanone Oxime Selectivity (%)Cyclohexylamine Selectivity (%)Reference
PtTiO₂1104>95Not Reported~85Low[2]
PdCarbon14035HighBy-product~70Low[2]
Ni-CuActivated Carbon---IntermediateHighLow[1]
PdCarbon Nanotubes---By-productHighLow[3][4]

Table 2: Influence of Reaction Conditions on Product Yield

CatalystSolventTemp. (°C)Pressure (bar H₂)Reaction Time (h)Major Product(s)Reference
Decorated Pt/TiO₂Solvent-free1104-Cyclohexanone Oxime[2]
Raney NiAqueous Ammonia---Cyclohexylamine[5]
Co/CaCO₃-Na₂CO₃Gas Phase---Cyclohexylamine[6]

Note: Specific yields for this compound are often not reported as it is a transient intermediate. The tables indicate its presence as a by-product or intermediate where mentioned in the literature.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from nitrocyclohexane. This protocol is based on general catalytic hydrogenation procedures and may require optimization to maximize the yield and purity of the desired product.

Materials:

  • Nitrocyclohexane

  • Palladium on Carbon (5% Pd/C) or other suitable catalyst

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification Charge_Reactor Charge autoclave with nitrocyclohexane, solvent, and catalyst Seal_Purge Seal reactor and purge with inert gas, then H₂ Charge_Reactor->Seal_Purge Heat_Stir Heat to desired temperature and stir under H₂ pressure Seal_Purge->Heat_Stir Monitor Monitor H₂ uptake Heat_Stir->Monitor Cool_Vent Cool reactor and vent Monitor->Cool_Vent Filter Filter reaction mixture through filter aid Cool_Vent->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Purify crude product (e.g., crystallization, chromatography) Concentrate->Purify

References

N-Cyclohexylhydroxylamine: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cyclohexylhydroxylamine (CAS No. 2211-64-5) is a hydroxylamine derivative incorporating a cyclohexyl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its utility is demonstrated in the preparation of precursors for potential therapeutics, including cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its application in drug discovery.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 139-140 °C.[1] Its chemical formula is C₆H₁₃NO, with a corresponding molecular weight of 115.17 g/mol . While readily available as the free base, it is also commonly handled as its hydrochloride salt (CAS No. 25100-12-3), which exhibits different physical properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 2211-64-525100-12-3
Molecular Formula C₆H₁₃NOC₆H₁₃NO·HCl
Molecular Weight 115.17 g/mol 151.63 g/mol
Appearance SolidPowder
Melting Point 139-140 °C[1]166-171 °C
Boiling Point 215.49 °C (rough estimate)Not available
Solubility Slightly soluble in water (9.7 g/L at 25 °C, calculated)Soluble in water
pKa 14.14 ± 0.20 (Predicted)Not available
Density 0.9837 g/cm³ (rough estimate)Not available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of nitrocyclohexane. This can be achieved through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of Nitrocyclohexane

Materials:

  • Nitrocyclohexane

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve nitrocyclohexane in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution. The catalyst loading is typically 1-5 mol% relative to the nitrocyclohexane.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 383 K) for the required reaction time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude this compound can be further purified by recrystallization.

Purification of this compound

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be determined empirically.

Protocol: Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot-filter the solution to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

  • For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the molecular structure.

Protocol: NMR Spectroscopy

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to identify the chemical shifts, integration (for ¹H NMR), and coupling patterns of the different nuclei in the molecule. The expected signals would correspond to the protons and carbons of the cyclohexyl ring and the N-H and O-H protons.

Application in Drug Discovery: A Workflow

This compound is a key building block in the synthesis of various compounds with potential therapeutic applications. A general workflow for the utilization of this compound in a drug discovery program is outlined below.

G Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start This compound Reaction Reaction with Target-Specific Scaffold (e.g., for CDK inhibition) Start->Reaction Purification Purification of Synthetic Compound Reaction->Purification Biochemical_Assay In vitro Biochemical Assay (e.g., Kinase Inhibition Assay) Purification->Biochemical_Assay Characterized Compound Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation Assay) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cell_Based_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for the synthesis and biological evaluation of a drug candidate starting from this compound.

This workflow begins with the chemical synthesis of a target compound using this compound as a starting material. The newly synthesized and purified compound then undergoes a series of biological evaluations to determine its efficacy and mechanism of action.

Signaling Pathway in Drug Development Context

While this compound itself is not directly implicated in a specific signaling pathway, its derivatives are designed to modulate such pathways. For instance, CDK inhibitors synthesized from this compound precursors would target the cell cycle regulation pathway. The evaluation of such a compound would involve investigating its effect on key proteins in this pathway.

G Evaluation of a CDK Inhibitor's Effect on Cell Cycle Signaling cluster_pathway Simplified Cell Cycle Pathway cluster_inhibition Inhibitor Action CDK Cyclin-Dependent Kinase (CDK) Active_Complex Active CDK/Cyclin Complex CDK->Active_Complex Cyclin Cyclin Cyclin->Active_Complex Substrate Substrate Protein (e.g., Rb) Active_Complex->Substrate phosphorylates Phosphorylation Phosphorylation of Substrate Substrate->Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression Inhibitor Synthetic CDK Inhibitor (derived from this compound) Inhibitor->Inhibition Inhibition->Active_Complex

Caption: A diagram illustrating the inhibitory action of a synthetic CDK inhibitor on a simplified cell cycle signaling pathway.

This diagram shows how a CDK inhibitor, synthesized using this compound as a precursor, would act on the cell cycle pathway. The inhibitor blocks the activity of the CDK/Cyclin complex, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression. Experimental validation of this mechanism would typically involve techniques like Western blotting to measure the phosphorylation status of key substrate proteins.

Conclusion

This compound is a versatile chemical intermediate with established applications in the synthesis of compounds with significant biological potential. This guide provides researchers and drug development professionals with a foundational understanding of its properties and practical methodologies for its use. The provided workflows illustrate a logical progression from chemical synthesis to biological evaluation, highlighting the integral role of such building blocks in the early stages of drug discovery.

References

An In-depth Technical Guide to the Solubility of N-Cyclohexylhydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Cyclohexylhydroxylamine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] A critical physicochemical property influencing its application in synthesis, formulation, and biological studies is its solubility in various organic solvents. This technical guide addresses the current knowledge on the solubility of this compound, providing a framework for its experimental determination and theoretical considerations for solubility prediction. Due to a lack of publicly available quantitative data, this document focuses on equipping researchers with the necessary protocols and understanding to ascertain solubility in their own laboratory settings.

Introduction

This compound (C₆H₁₁NHOH, CAS No: 2211-64-5) is a solid with a melting point of 139-140 °C.[1][3] Its structure, featuring a nonpolar cyclohexyl ring and a polar hydroxylamine group, suggests a nuanced solubility profile across different organic solvents. The hydroxylamine moiety can engage in hydrogen bonding, both as a donor and an acceptor, which significantly influences its interactions with protic and aprotic solvents. Understanding this solubility is paramount for reaction optimization, purification, and the formulation of this compound-derived compounds.

Quantitative Solubility Data

To address this, this guide provides a detailed protocol for researchers to determine the solubility of this compound. The following table is presented as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

SolventSolvent TypeSolubility ( g/100 mL)Molar Solubility (mol/L)Notes / Observations
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
IsopropanolPolar ProticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determined
DichloromethanePolar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
Tetrahydrofuran (THF)Polar AproticData to be determinedData to be determined
Dimethylformamide (DMF)Polar AproticData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determined
TolueneNonpolarData to be determinedData to be determined
HexaneNonpolarData to be determinedData to be determined

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a qualitative framework for predicting the solubility of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydroxylamine group (-NHOH) in this compound, strong hydrogen bonding interactions are expected, likely leading to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The hydroxyl group of this compound can donate a hydrogen bond to the solvent, while the nitrogen and oxygen atoms can interact via dipole-dipole interactions. Moderate to good solubility is anticipated, particularly in highly polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of this compound is expected to be limited in these solvents due to the high polarity of the hydroxylamine functional group, although the nonpolar cyclohexyl ring will contribute favorably to solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause significant heating.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (see Section 5).

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Diagram 1: Workflow for Experimental Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (HPLC, GC, UV-Vis) E->F G Calculate solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Quantitative Analysis Methods

Accurate quantification of the dissolved this compound is crucial. The choice of analytical method will depend on the solvent and the required sensitivity.

5.1. High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the quantification of organic molecules.[6][7][8][9]

  • Principle: A solution of the analyte is passed through a column packed with a stationary phase. The components of the solution are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector (e.g., UV-Vis) is used for quantification.

  • Typical Setup: A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely be a good starting point for method development.[6][9] Detection at a low UV wavelength (e.g., ~210 nm) is often suitable for compounds with limited chromophores.

5.2. Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds.[10][11]

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between the carrier gas (mobile phase) and a stationary phase. A flame ionization detector (FID) is commonly used for organic compounds.

  • Considerations: Amines and related compounds can sometimes exhibit poor peak shape on standard GC columns.[12] A deactivated or base-deactivated column may be necessary for accurate quantification. Derivatization may also be employed to improve volatility and peak shape.

5.3. UV-Vis Spectrophotometry This method is simpler than chromatography but is less specific.[13][14]

  • Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

  • Procedure: A calibration curve must first be generated by measuring the absorbance of a series of standard solutions of known this compound concentrations. The absorbance of the diluted saturated solution is then measured, and its concentration is determined from the calibration curve. This method is only suitable if this compound has a chromophore that absorbs in the UV-Vis range and if the solvent does not interfere with the measurement.

Role in Drug Development and Signaling Pathways

While specific signaling pathways involving this compound are not documented in the literature, hydroxylamine derivatives are of significant interest in medicinal chemistry.[15][16][17] They can act as bioisosteres for other functional groups and are used in the synthesis of compounds that may inhibit various enzymes or receptors. For instance, this compound is a reactant in the preparation of potential cyclin-dependent kinase inhibitors.[1][2] The solubility of such a precursor is critical for its use in synthetic routes leading to final drug candidates.

Diagram 2: Hypothetical Role in a Drug Discovery Cascade

G cluster_0 Pre-clinical Development cluster_1 Hypothetical Cellular Signaling A This compound (Starting Material) B Synthesis of Active Pharmaceutical Ingredient (API) A->B Solubility in reaction solvent is critical C Solubility & Formulation Studies B->C D In-vitro Target Binding Assays C->D E API interacts with Target Protein (e.g., Kinase) D->E F Modulation of Downstream Signaling E->F G Cellular Response (e.g., Apoptosis) F->G

Caption: Illustrative workflow showing the importance of solubility in drug discovery.

Disclaimer: The signaling pathway depicted is a generalized and hypothetical representation. There is no specific evidence in the reviewed literature linking this compound directly to these pathways.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary theoretical background and detailed experimental procedures for researchers to determine these crucial parameters. The provided protocols for the shake-flask method and subsequent quantitative analysis using HPLC, GC, or UV-Vis spectrophotometry offer a robust framework for generating reliable solubility data. This information is essential for advancing the use of this compound in synthetic chemistry and drug development.

References

An In-depth Technical Guide on N-Cyclohexylhydroxylamine: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for N-Cyclohexylhydroxylamine (CAS No. 2211-64-5). It is intended to serve as a critical resource for laboratory personnel and those involved in the development of pharmaceuticals and other chemical syntheses where this compound is utilized.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₁₃NO.[1][2] A summary of its key physical and chemical properties is presented below. Understanding these properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][3]
CAS Number 2211-64-5[1]
EC Number 218-650-0[1]
Appearance Solid, Powder[1][4]
Melting Point 139-140 °C (lit.)[1][2]
Storage Temperature -20°C[1]

Note: For the hydrochloride salt (this compound Hydrochloride, CAS No. 25100-12-3), the melting point is approximately 166-171 °C.[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3][4]

Primary hazards associated with this compound are its potential to cause serious eye damage, skin irritation, and harm if ingested.[3][6]

Toxicological Summary

While specific toxicological studies on this compound are not extensively detailed in publicly available safety data sheets, information on the related compound, cyclohexylamine, indicates potential for systemic toxicity.[7] Chronic exposure to cyclohexylamine in animal studies has been linked to testicular atrophy and reduced fertility.[7] Given the structural similarity, a cautious approach should be taken with this compound, assuming the potential for significant toxicity.

Cited Experimental Protocols:

Detailed experimental protocols for the toxicological data presented in the safety data sheets are not provided in the available literature. Toxicological testing, such as for acute oral toxicity (LD50), skin irritation, and eye damage, is typically conducted according to standardized OECD or EPA guidelines. For instance:

  • Acute Oral Toxicity: Often follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals and observing them for a defined period for signs of toxicity and mortality.

  • Skin Irritation: Typically follows OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of an animal and observing for erythema and edema.

  • Eye Irritation: Often follows OECD Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the substance into the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

Without access to the specific study reports, the exact methodologies for this compound remain unconfirmed.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[6]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[8]

  • Skin Protection: Handle with gloves that have been inspected prior to use.[9] Wear protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[8]

Handling Procedures:

  • Avoid contact with skin and eyes.[6][9]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store locked up.[6]

  • Store apart from incompatible materials and foodstuff containers.[6]

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

  • If Swallowed: Rinse mouth.[6] Get medical help immediately.[6] Do NOT induce vomiting.

  • If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical help.[6] Take off contaminated clothing and wash it before reuse.[6]

  • If in Eyes: Immediately rinse with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing and get medical help.[6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Get medical help if you feel unwell.[6]

Spill Response:

  • Prevent further leakage or spillage if safe to do so.[8]

  • Do not let the product enter drains.[8]

  • Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[8]

  • Evacuate personnel to safe areas and ensure adequate ventilation.[8]

Visualized Workflows

To aid in the practical application of these safety measures, the following workflows have been developed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated PPE & Waste in Designated Hazardous Waste Container clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Incident Occurs route_skin Skin Contact? start->route_skin route_eye Eye Contact? start->route_eye route_inhalation Inhalation? start->route_inhalation route_ingestion Ingestion? start->route_ingestion action_skin Remove Contaminated Clothing Wash Skin with Plenty of Water route_skin->action_skin action_eye Rinse Eyes Continuously with Water Remove Contact Lenses if Possible route_eye->action_eye action_inhalation Move to Fresh Air Keep Comfortable route_inhalation->action_inhalation action_ingestion Rinse Mouth DO NOT Induce Vomiting route_ingestion->action_ingestion end_node Seek Immediate Medical Attention Bring SDS action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

References

N-Cyclohexylhydroxylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine (C₆H₁₃NO) is a valuable synthetic intermediate with growing significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. It further explores its application as a key building block in the synthesis of targeted therapeutics, specifically focusing on cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of N-substituted hydroxylamines in the mid-20th century. The pioneering work of chemists such as G. Zinner in the 1960s on the synthesis and reactivity of various hydroxylamine derivatives laid the foundational chemical knowledge for the preparation of N-alkylhydroxylamines.

The most established and historically significant methods for the synthesis of this compound involve the partial reduction of nitrocyclohexane and the oxidation of cyclohexylamine. Research into the catalytic hydrogenation of nitroaromatic and nitroaliphatic compounds, a field that gained prominence in the early to mid-20th century, likely led to the identification of this compound as a stable intermediate in the pathway to cyclohexylamine or cyclohexanone oxime. These synthetic routes remain the primary methods for its preparation today.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO--INVALID-LINK--
Molecular Weight 115.17 g/mol --INVALID-LINK--
CAS Number 2211-64-5--INVALID-LINK--
Melting Point 139-140 °C
Boiling Point Not available
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents

Experimental Protocols for Synthesis

This section provides detailed methodologies for the two primary synthetic routes to this compound.

Catalytic Hydrogenation of Nitrocyclohexane

This is one of the most common and efficient methods for the preparation of this compound. The reaction involves the partial reduction of nitrocyclohexane using a suitable catalyst and a hydrogen source.

Reaction Scheme:

C₆H₁₁NO₂ + 2H₂ → C₆H₁₁NHOH + H₂O

Experimental Protocol:

  • Materials:

    • Nitrocyclohexane

    • Palladium on carbon (5% Pd/C) or a supported platinum catalyst

    • Ethanol (or other suitable solvent)

    • Hydrogen gas

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a high-pressure hydrogenation vessel, a solution of nitrocyclohexane (1 equivalent) in ethanol is prepared.

    • The catalyst (typically 1-5 mol% of palladium on carbon) is carefully added to the solution.

    • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-10 atm).

    • The reaction mixture is stirred vigorously at a controlled temperature (typically ranging from 25 °C to 80 °C).

    • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the hydroxylamine and minimize over-reduction to cyclohexylamine.

    • Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

    • The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Quantitative Data:

CatalystSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Reference(s)
5% Pd/CEthanol2514-870-85
PtO₂Acetic Acid5036~65
Oxidation of Cyclohexylamine

This method provides an alternative route to this compound, starting from the readily available cyclohexylamine.

Reaction Scheme:

C₆H₁₁NH₂ + [O] → C₆H₁₁NHOH

Experimental Protocol:

  • Materials:

    • Cyclohexylamine

    • Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

    • Tungsten-based catalyst (for H₂O₂ oxidation)

    • Dichloromethane (for m-CPBA oxidation)

    • Sodium bicarbonate solution

    • Magnesium sulfate (or other drying agent)

  • Procedure (using m-CPBA):

    • A solution of cyclohexylamine (1 equivalent) in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

    • A solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise to the cooled cyclohexylamine solution with stirring.

    • The reaction mixture is stirred at 0 °C for a specified period, and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
m-CPBADichloromethane02-460-75
H₂O₂ / Na₂WO₄Water/Methanol508-1250-65

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of targeted therapies.

Cyclin-Dependent Kinase (CDK) Inhibitors

This compound is utilized in the synthesis of purine-based and other heterocyclic compounds that act as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play a pivotal role in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.

Signaling Pathway and Point of Inhibition:

The cell cycle is a tightly regulated process involving the sequential activation of different CDK-cyclin complexes. For instance, the progression from the G1 to the S phase is controlled by CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Inhibitors synthesized using this compound can target the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates (like the retinoblastoma protein, Rb) and thereby arresting the cell cycle.

CDK_Pathway Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F phosphorylates Rb Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E_CDK2->Rb_E2F phosphorylates Rb E2F E2F Rb_E2F->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor CDK Inhibitor (Derived from This compound) Inhibitor->Cyclin_D_CDK4_6 Inhibitor->Cyclin_E_CDK2

Caption: Inhibition of the CDK signaling pathway by compounds derived from this compound.

Bradykinin B1 Receptor Antagonists

This compound is also a key reactant in the synthesis of small molecule antagonists for the bradykinin B1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is upregulated during inflammation and plays a significant role in pain signaling.

Signaling Pathway and Point of Inhibition:

Upon tissue injury and inflammation, the B1 receptor is activated by its ligand, des-Arg⁹-bradykinin. This activation triggers a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to the sensation of pain and inflammation. Antagonists synthesized from this compound can block the binding of the ligand to the B1 receptor, thereby inhibiting this signaling pathway.

B1_Receptor_Pathway Ligand des-Arg⁹-bradykinin B1_Receptor Bradykinin B1 Receptor Ligand->B1_Receptor binds G_Protein Gq/11 B1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Pain_Inflammation Pain & Inflammation Ca_Release->Pain_Inflammation PKC_Activation->Pain_Inflammation Antagonist B1 Receptor Antagonist (Derived from This compound) Antagonist->B1_Receptor

Caption: Blockade of the Bradykinin B1 receptor signaling pathway by antagonists synthesized using this compound.

Conclusion

This compound is a versatile and important molecule in organic synthesis, with significant applications in the development of modern therapeutics. The synthetic routes via catalytic hydrogenation of nitrocyclohexane and oxidation of cyclohexylamine are well-established and provide efficient access to this key intermediate. Its role as a precursor to potent and selective inhibitors of CDKs and the bradykinin B1 receptor highlights its value to drug discovery and development professionals. This guide provides a foundational resource for researchers interested in the chemistry and applications of this compound.

Spectroscopic Profile of N-Cyclohexylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylhydroxylamine, a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data (Predicted)
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl-H1.0 - 2.0multiplet
CH-N3.1 - 3.3multiplet
NH -OH5.0 - 6.0broad singlet
NH-OH 5.0 - 6.0broad singlet
¹³C NMR Data of this compound Hydrochloride

Experimentally obtained ¹³C NMR data for the hydrochloride salt of this compound provides insight into the carbon framework of the molecule.

Carbon AtomChemical Shift (ppm)
C1 (CH-N)64.1
C2, C631.5
C3, C524.9
C424.8
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amine compounds like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Instrument Place Sample in NMR Spectrometer Transfer->Instrument Acquire_H1 Acquire ¹H NMR Instrument->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Instrument->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference to Standard Process->Reference

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic bands are associated with the N-H, O-H, C-H, and C-N bonds.

IR Data of this compound Hydrochloride

The IR spectrum of this compound hydrochloride shows the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3400-3200Strong, Broad
N-H stretch3300-3000Medium
C-H stretch (cyclohexyl)2950-2850Strong
N-H bend1650-1580Medium
C-N stretch1250-1020Medium
Experimental Protocol for FTIR Spectroscopy

The following protocol can be used to obtain an FTIR spectrum of this compound:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is necessary to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the sampling accessory.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (KBr Pellet or ATR) Background Record Background Spectrum Prep->Background Sample Record Sample Spectrum Background->Sample Ratio Ratio Sample to Background Sample->Ratio

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrum Data (Predicted)
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound like this compound is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

    • Electrospray Ionization (ESI): The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro Introduce Sample (Direct Probe or ESI) Ionize Ionize Sample (EI or ESI) Intro->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect

N-Cyclohexylhydroxylamine: A Technical Guide to Potential Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine (CHA) is a versatile organic compound with significant potential in various research and development domains, particularly in medicinal chemistry and materials science. Its unique chemical structure, featuring a hydroxylamine group attached to a cyclohexyl moiety, makes it a valuable precursor for the synthesis of a range of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols, and explores promising avenues for future research and application.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 139-140 °C.[1][2] It is crucial to distinguish between the free base (this compound) and its more commonly supplied hydrochloride salt, as their physical and chemical properties differ.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₃NO[3]C₆H₁₃NO·HCl[4]
Molecular Weight 115.17 g/mol [1]151.63 g/mol [4]
CAS Number 2211-64-5[1]25100-12-3[4]
Melting Point 139-140 °C[1]166-171 °C[4]
Appearance Solid[1]Powder[5]
Solubility Information not widely availableSoluble in water[4]
Storage Temperature -20°C[1]Room Temperature (in an inert atmosphere)[4]

Table 2: Spectroscopic Data for this compound Hydrochloride

Spectroscopy Data
¹H NMR Spectral data available, though specific peak assignments require further analysis.[3]
¹³C NMR Spectral data available, though specific peak assignments require further analysis.[4]
IR (ATR) Spectral data available, key stretches associated with N-H, O-H, and C-H bonds are expected.[2]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Reduction of Cyclohexanone Oxime

This protocol is a representative method and may require optimization.

Materials:

  • Cyclohexanone oxime

  • Sodium borohydride (NaBH₄) or another suitable reducing agent

  • Ethanol or another suitable solvent

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or other organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve cyclohexanone oxime in ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions while stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add hydrochloric acid to neutralize the excess reducing agent and adjust the pH to acidic.

  • Basification and Extraction: Neutralize the solution with a sodium hydroxide solution to a basic pH. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Potential Research Areas and Applications

This compound serves as a key building block in the synthesis of various high-value compounds.

Synthesis of Kinase Inhibitors

This compound is a reactant in the preparation of cyclin-dependent kinase (CDK) inhibitors, which are promising anti-tumor agents.[2][6] CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells.

Signaling Pathway Diagram: Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb inhibition of Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E activates DNA_Synth DNA Synthesis CDK2_E->DNA_Synth promotes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A activates CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis initiates CHA_Inhibitor This compound -derived Inhibitor CHA_Inhibitor->CDK46 Potential Target CHA_Inhibitor->CDK2_E Potential Target B1_Receptor_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1R Bradykinin B1 Receptor Gq Gq protein B1R->Gq activates Ligand des-Arg⁹-Bradykinin Ligand->B1R PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Inflammation Inflammation & Pain Signaling Ca_release->Inflammation PKC->Inflammation CHA_Antagonist This compound -derived Antagonist CHA_Antagonist->B1R Blocks Spin_Trapping_Workflow cluster_synthesis Nitrone Synthesis cluster_trapping Spin Trapping cluster_detection Detection CHA N-Cyclohexyl- hydroxylamine Nitrone N-Cyclohexyl Nitrone CHA->Nitrone Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone Spin_Adduct Spin Adduct (Stable Radical) Nitrone->Spin_Adduct Free_Radical Free Radical (e.g., O₂⁻, •OH) Free_Radical->Spin_Adduct traps EPR EPR Spectroscopy Spin_Adduct->EPR Spectrum EPR Spectrum (Hyperfine Coupling Constants) EPR->Spectrum

References

Methodological & Application

detailed protocol for N-Cyclohexylhydroxylamine synthesis in lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the laboratory synthesis of N-Cyclohexylhydroxylamine. The described method is based on the chemical reduction of nitrocyclohexane using zinc dust in the presence of ammonium chloride. This procedure is a common and effective way to selectively reduce aliphatic nitro compounds to their corresponding hydroxylamines.[1] this compound is a valuable intermediate in organic synthesis and is used in the preparation of various biologically active molecules.

I. Principle and Reaction

The synthesis proceeds via the reduction of the nitro group of nitrocyclohexane. In a neutral aqueous solution of ammonium chloride, zinc metal acts as the reducing agent, transferring electrons to the nitro group.[1] This controlled reduction selectively yields the hydroxylamine derivative, preventing further reduction to the corresponding amine.

Reaction Scheme:

C₆H₁₁NO₂ + 2 Zn + 4 NH₄Cl → C₆H₁₁NHOH + 2 ZnCl₂ + 4 NH₃ + H₂O

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis protocol.

CompoundChemical FormulaMolar Mass ( g/mol )RoleTypical Scale (mmol)
NitrocyclohexaneC₆H₁₁NO₂129.16Starting Material50.0
Zinc Dust (<10 µm)Zn65.38Reducing Agent153.0
Ammonium ChlorideNH₄Cl53.49Mediator205.8
This compoundC₆H₁₃NO115.17ProductTheoretical: 50.0
Product Characteristics
Melting Point-139-140 °C--
Appearance-White crystalline solid--

III. Detailed Experimental Protocol

This protocol is adapted from the established procedure for the reduction of nitroarenes using zinc and ammonium chloride.[2]

Materials and Reagents:

  • Nitrocyclohexane (C₆H₁₁NO₂)

  • Zinc dust, ≥98% purity (Zn)

  • Ammonium chloride (NH₄Cl)

  • Deionized Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium chloride (NaCl)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of ammonium chloride (11.0 g, 205.8 mmol) in deionized water (200 mL).

  • Addition of Starting Material: To the stirred ammonium chloride solution, add nitrocyclohexane (6.46 g, 50.0 mmol). Stir the resulting mixture vigorously to create a fine emulsion.

  • Initiation of Reduction: Begin adding zinc dust (10.0 g, 153.0 mmol) to the mixture in small portions over a period of 20-30 minutes.[2] The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature between 50-60 °C.[2]

  • Reaction Completion: After the final addition of zinc dust, continue to stir the mixture vigorously for an additional 30 minutes.[2] The completion of the reaction can be monitored by the cessation of the exotherm.

  • Isolation of Crude Product: While still warm, filter the reaction mixture through a Buchner funnel to remove the zinc oxide by-product and any unreacted zinc.[2] Wash the filter cake with a small amount of warm water (approx. 25 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. To facilitate separation, saturate the aqueous layer with sodium chloride. Extract the product from the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether, to yield a white crystalline solid.

IV. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NH4Cl in H2O B Add Nitrocyclohexane A->B C Portion-wise addition of Zinc Dust B->C Vigorous Stirring D Maintain Temperature (50-60 °C) C->D E Stir for 30 min post-addition D->E F Hot Filtration (remove ZnO) E->F G Saturate with NaCl F->G H Extract with Diethyl Ether G->H I Dry organic phase (Na2SO4) H->I J Evaporate Solvent I->J K Recrystallize Crude Solid J->K L Obtain Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Nitrones using N-Cyclohexylhydroxylamine and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine functional group. They are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic compounds, which are scaffolds for many natural products and pharmaceuticals.[1] Furthermore, nitrones, especially those with bulky N-substituents like a cyclohexyl group, have garnered significant interest in medicinal chemistry and drug development due to their potent antioxidant and neuroprotective properties.[2][3] These compounds act as spin traps, scavenging reactive oxygen species (ROS) and other free radicals implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemic stroke.[4][5]

The synthesis of nitrones is most commonly achieved through the condensation reaction of an N-substituted hydroxylamine with an aldehyde or a ketone. This direct approach offers a straightforward and atom-economical route to a wide array of nitrone structures. This document provides detailed application notes and experimental protocols for the synthesis of nitrones via the condensation of N-Cyclohexylhydroxylamine with various aromatic and aliphatic aldehydes.

Reaction Mechanism and Principles

The formation of a nitrone from this compound and an aldehyde proceeds via a condensation reaction, which involves the formation of a C=N double bond with the elimination of a water molecule. The general mechanism is as follows:

  • Nucleophilic Attack: The nitrogen atom of this compound, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a zwitterionic intermediate.

  • Hemiaminal Formation: The intermediate rearranges to form a neutral hemiaminal adduct.

  • Dehydration: Under the reaction conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form the stable nitrone product.

The reaction is often carried out in a suitable solvent and can be influenced by factors such as temperature, reaction time, and the presence of catalysts or drying agents. Recent advancements have focused on developing greener and more efficient protocols, including solvent-free and microwave-assisted methods, which offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[2][6]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various C-aryl and C-alkyl nitrones from the corresponding aldehydes and N-substituted hydroxylamines under microwave-assisted, solvent-free conditions. While not all examples use this compound specifically, this data provides a representative overview of the efficiency of this synthetic approach.

AldehydeN-Substituted HydroxylamineProductTime (min)Yield (%)
BenzaldehydeN-Methylhydroxylamine HClC-Phenyl-N-methylnitrone395
4-ChlorobenzaldehydeN-Methylhydroxylamine HClC-(4-Chlorophenyl)-N-methylnitrone492
4-NitrobenzaldehydeN-Methylhydroxylamine HClC-(4-Nitrophenyl)-N-methylnitrone590
4-MethoxybenzaldehydeN-Methylhydroxylamine HClC-(4-Methoxyphenyl)-N-methylnitrone396
2-NaphthaldehydeN-Methylhydroxylamine HClC-(2-Naphthyl)-N-methylnitrone493
CinnamaldehydeN-Methylhydroxylamine HClC-(Styryl)-N-methylnitrone588
FurfuralN-Methylhydroxylamine HClC-(2-Furyl)-N-methylnitrone394
HeptanalN-Methylhydroxylamine HClC-Hexyl-N-methylnitrone685
IsovaleraldehydeN-Methylhydroxylamine HClC-Isobutyl-N-methylnitrone782

Data adapted from a study on microwave-assisted, solvent-free synthesis of nitrones.[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Solvent-Free Synthesis of N-Cyclohexylnitrones

This protocol is adapted from a general method for the rapid and efficient synthesis of nitrones under microwave irradiation without the use of a solvent.[2]

Materials:

  • This compound hydrochloride

  • Aldehyde (aromatic or aliphatic)

  • Pyrex container

  • Vortex mixer

  • Household microwave oven (600 W)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Filtration apparatus

Procedure:

  • In a Pyrex container, combine the aldehyde (e.g., 500 mg) and this compound hydrochloride (1 molar equivalent).

  • Thoroughly mix the solids using a vortex mixer.

  • Place the Pyrex container in a household microwave oven and irradiate at 600 W. The reaction time will vary depending on the aldehyde used (typically 3-7 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, add hot ethyl acetate to the crude product. If the product does not readily precipitate, add a few drops of hexane to induce crystallization.

  • Isolate the pure nitrone as a solid by vacuum filtration.

  • Wash the solid with cold, dry ethyl acetate.

  • For products that do not crystallize easily, purification by flash column chromatography may be necessary.[2]

Protocol 2: Conventional Synthesis of α-Phenyl-N-cyclohexyl Nitrone

This protocol describes a conventional synthesis method in a solvent.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (or other suitable solvent like dichloromethane)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 molar equivalent) to the solution.

  • Add anhydrous magnesium sulfate to the reaction mixture to act as a drying agent and drive the equilibrium towards the product.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the magnesium sulfate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[5][7]

Purification of N-Cyclohexylnitrones

The purification of nitrones is crucial to remove any unreacted starting materials or byproducts. The two most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid nitrones.[5][7]

General Procedure:

  • Dissolve the crude nitrone in a minimal amount of a hot solvent in which it is highly soluble.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

A common solvent system for recrystallizing N-cyclohexylnitrones is a mixture of ethyl acetate and hexane.

Column Chromatography

For nitrones that are oils or do not crystallize easily, purification by column chromatography is the preferred method.[8][9]

General Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude nitrone in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure nitrone.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO (Aldehyde) Zwitterion Zwitterionic Intermediate Aldehyde->Zwitterion Nucleophilic attack Hydroxylamine C6H11-NHOH (this compound) Hydroxylamine->Zwitterion Hemiaminal Hemiaminal Zwitterion->Hemiaminal Proton transfer Nitrone R-CH=N+(O-)-C6H11 (Nitrone) Hemiaminal->Nitrone - H2O (Dehydration) Water H2O Hemiaminal->Water

Caption: Reaction mechanism for nitrone synthesis.

Experimental_Workflow Start Start Mixing Mix Aldehyde and This compound Start->Mixing Reaction Reaction (Conventional or Microwave) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Solid ColumnChrom Column Chromatography Purification->ColumnChrom Oil/Impure Solid Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization ColumnChrom->Characterization End Pure Nitrone Characterization->End

Caption: General experimental workflow.

Signaling_Pathway OxidativeStress Oxidative Stress (e.g., Ischemia-Reperfusion) ROS Increased ROS (e.g., O2•-, •OH) OxidativeStress->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Cellular_Damage Cellular Damage & Apoptosis ROS->Cellular_Damage Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Activation->Inflammatory_Cytokines Inflammatory_Cytokines->Cellular_Damage Nitrone N-Cyclohexyl Nitrone Nitrone->ROS Radical Scavenging (Spin Trapping) Nitrone->NFkB_Activation Inhibition

Caption: Antioxidant action of N-cyclohexyl nitrones.

References

Application Notes and Protocols: The Reaction of N-Cyclohexylhydroxylamine with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between N-Cyclohexylhydroxylamine and ketones, a critical transformation in synthetic chemistry for producing nitrones. These intermediates are pivotal for constructing complex heterocyclic scaffolds, particularly isoxazolidines, which are of significant interest in medicinal chemistry and drug development.

Introduction

The condensation of N-substituted hydroxylamines with carbonyl compounds is a fundamental method for the synthesis of nitrones. Specifically, the reaction of this compound with ketones yields N-cyclohexylidenecyclohexylamine N-oxide and its analogs. While this reaction is conceptually straightforward, its practical application can be hampered by the thermal instability of hydroxylamines and unfavorable reaction equilibria. However, optimized thermal conditions have been developed to overcome these challenges, providing efficient access to a variety of ketonitrones.[1][2][3][4]

Nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine rings.[5][6] The isoxazolidine moiety is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, antibacterial, and antioxidant activities.[7][8][9] Notably, certain isoxazolidine derivatives have been investigated as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[10]

Reaction Mechanism and Applications

The reaction proceeds via a condensation mechanism analogous to imine formation. The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the ketone. Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of a nitrone. The reaction is often facilitated by mild heating.

The primary application of the resulting ketonitrones in drug development lies in their use as precursors for isoxazolidines through 1,3-dipolar cycloaddition. This powerful reaction allows for the stereoselective construction of complex five-membered heterocyclic rings.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Nucleophilic Attack Ketone Ketone (e.g., Cyclohexanone) Ketone->Hemiaminal Ketonitrone Ketonitrone (N-cyclohexylidenecyclohexylamine N-oxide) Hemiaminal->Ketonitrone Dehydration Water Water Hemiaminal->Water

Quantitative Data

The following table summarizes representative examples of the reaction between this compound and various ketones, based on the optimized thermal conditions described in the literature.[4]

Ketone SubstrateProductReaction ConditionsYield (%)
CyclohexanoneN-cyclohexylidenecyclohexylamine N-oxidet-BuOH, 110 °C, 24 h85-95
AcetoneN-isopropylidenecyclohexylamine N-oxidet-BuOH, 110 °C, 24 h70-80
AcetophenoneN-(1-phenylethylidene)cyclohexylamine N-oxidet-BuOH, 110 °C, MgSO₄, 48 h50-60
2-ButanoneN-(sec-butylidene)cyclohexylamine N-oxidet-BuOH, 110 °C, 24 h75-85

Experimental Protocols

Protocol 1: Synthesis of N-cyclohexylidenecyclohexylamine N-oxide

This protocol describes the synthesis of a representative ketonitrone using the optimized thermal method.[4]

Materials:

  • This compound

  • Cyclohexanone

  • tert-Butanol (t-BuOH)

  • Anhydrous Magnesium Sulfate (MgSO₄, optional)

  • Argon gas

  • Screw-capped vial

  • Stir bar

  • Heating block or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental_Workflow_Nitrone cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound and Cyclohexanone in t-BuOH B Add stir bar and seal vial A->B C Purge with Argon B->C D Heat at 110 °C for 24 h C->D E Cool to room temperature D->E F Concentrate in vacuo E->F G Purify by silica gel chromatography F->G H Characterize product (NMR, IR, MS) G->H

Procedure:

  • To a screw-capped vial equipped with a stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the corresponding ketone (e.g., cyclohexanone, 1.2 mmol, 1.2 equiv).

  • Add tert-butanol (2.0 mL).

  • Seal the vial and purge with argon for 5 minutes.

  • Place the vial in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketonitrone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Isoxazolidine via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the reaction of a ketonitrone with an alkene to form an isoxazolidine.

Materials:

  • N-cyclohexylidenecyclohexylamine N-oxide (from Protocol 1)

  • Alkene (e.g., styrene)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-cyclohexylidenecyclohexylamine N-oxide (1.0 mmol, 1.0 equiv) in toluene (10 mL).

  • Add the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the resulting crude isoxazolidine by silica gel column chromatography to yield the desired product.

  • Characterize the isoxazolidine by NMR and mass spectrometry to confirm its structure and stereochemistry.

Application in Drug Development: Targeting the EGFR Signaling Pathway

The isoxazolidine scaffold, readily accessible from this compound, has been incorporated into molecules designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoxazolidine-based compounds can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Isoxazolidine-based Inhibitor Inhibitor->EGFR Inhibits

Conclusion

The reaction of this compound with ketones is a valuable synthetic tool, providing access to ketonitrones that are key building blocks for the synthesis of biologically active isoxazolidines. The optimized protocols and understanding of the downstream applications, such as the development of EGFR inhibitors, highlight the importance of this chemistry in modern drug discovery and development. These notes provide a solid foundation for researchers to utilize this reaction in their synthetic endeavors.

References

N-Cyclohexylhydroxylamine in 1,3-Dipolar Cycloaddition: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis and Application of Isoxazolidines Derived from N-Cyclohexylhydroxylamine.

This compound serves as a versatile precursor for the generation of N-cyclohexylnitrones, which are valuable 1,3-dipoles in cycloaddition reactions. The [3+2] cycloaddition of these nitrones with various dipolarophiles, primarily alkenes, provides a direct and efficient route to a diverse range of N-cyclohexylisoxazolidine derivatives. These five-membered heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antibacterial, and enzyme inhibitory agents. This document provides detailed application notes and experimental protocols for the use of this compound in 1,3-dipolar cycloaddition reactions, with a focus on producing compounds with potential therapeutic applications.

Application Notes

The isoxazolidine core, readily synthesized via the 1,3-dipolar cycloaddition of nitrones, is considered a "privileged scaffold" in medicinal chemistry. This is attributed to its structural resemblance to key biological molecules like nucleosides and amino acids, allowing isoxazolidine derivatives to act as mimics and interact with biological targets.

Anticancer Applications:

Recent studies have highlighted the potential of isoxazolidine derivatives as potent anticancer agents. A notable mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain N-cyclohexylisoxazolidine derivatives have been shown to exhibit significant inhibitory activity against EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[1] This makes them promising candidates for the development of targeted cancer therapies.

Enzyme Inhibition:

The isoxazolidine scaffold has also been explored for its potential to inhibit various enzymes. For instance, derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes. The structural features of the isoxazolidine ring can be tailored to fit into the active sites of these enzymes, leading to their inhibition.

General Synthetic Utility:

Beyond their direct biological activities, isoxazolidines are valuable synthetic intermediates. The N-O bond within the isoxazolidine ring is relatively weak and can be readily cleaved under reductive conditions to yield 1,3-aminoalcohols, which are important building blocks in the synthesis of a wide range of natural products and pharmaceuticals.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of N-cyclohexylisoxazolidines: the in situ generation of the N-cyclohexylnitrone and the subsequent intermolecular 1,3-dipolar cycloaddition reaction.

Protocol 1: General Procedure for the in situ Generation of N-Cyclohexylnitrone and Cycloaddition with Alkenes

This protocol describes a one-pot procedure for the synthesis of N-cyclohexylisoxazolidines from this compound, an aldehyde, and an alkene.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Alkene (e.g., styrene, methyl acrylate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the this compound in the chosen anhydrous solvent (e.g., toluene).

  • Add the substituted aldehyde (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the N-cyclohexylnitrone. The progress of nitrone formation can be monitored by Thin Layer Chromatography (TLC).

  • Once nitrone formation is complete, add the alkene (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkene.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-cyclohexylisoxazolidine derivative.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Data Presentation

The following tables summarize quantitative data for representative 1,3-dipolar cycloaddition reactions of N-cyclohexylnitrones with various alkenes.

Table 1: Reaction of N-Cyclohexylnitrones with Various Alkenes

EntryAldehydeAlkeneSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeStyreneToluene12853:1
2BenzaldehydeMethyl AcrylateToluene8925:1
34-ChlorobenzaldehydeStyreneDichloromethane18784:1
44-MethoxybenzaldehydeMethyl AcrylateToluene6956:1

Table 2: Spectroscopic Data for Selected N-Cyclohexylisoxazolidines

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
2-Cyclohexyl-3,5-diphenylisoxazolidine (major isomer)7.20-7.45 (m, 10H, Ar-H), 5.50 (dd, 1H, H-5), 4.20 (d, 1H, H-3), 3.00-3.20 (m, 1H, N-CH), 2.50-2.70 (m, 1H, H-4), 2.10-2.30 (m, 1H, H-4), 1.00-2.00 (m, 10H, Cy-H)142.1, 139.8, 128.8, 128.5, 127.9, 126.5, 82.5 (C-5), 76.8 (C-3), 65.4 (N-CH), 45.2 (C-4), 32.1, 26.5, 25.13030 (Ar-H), 2935, 2855 (C-H), 1595 (C=C), 1150 (N-O)
Methyl 2-cyclohexyl-3-phenylisoxazolidine-5-carboxylate (major isomer)7.25-7.40 (m, 5H, Ar-H), 4.80 (dd, 1H, H-5), 4.10 (d, 1H, H-3), 3.75 (s, 3H, OCH₃), 2.90-3.10 (m, 1H, N-CH), 2.40-2.60 (m, 1H, H-4), 2.00-2.20 (m, 1H, H-4), 1.00-1.90 (m, 10H, Cy-H)172.5 (C=O), 140.2, 128.6, 128.1, 126.8, 79.5 (C-5), 75.1 (C-3), 65.8 (N-CH), 52.3 (OCH₃), 42.8 (C-4), 31.9, 26.3, 24.93030 (Ar-H), 2930, 2850 (C-H), 1740 (C=O), 1155 (N-O)

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Isoxazolidine Derivatives

The following diagram illustrates the EGFR signaling pathway and the proposed mechanism of inhibition by N-cyclohexylisoxazolidine derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Proliferation_Survival_PI3K Cell Proliferation & Survival Akt->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS Isoxazolidine N-Cyclohexyl- isoxazolidine Derivative Isoxazolidine->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: EGFR signaling pathway and its inhibition by N-cyclohexylisoxazolidine derivatives.

Experimental Workflow for 1,3-Dipolar Cycloaddition

The following diagram outlines the general workflow for the synthesis of N-cyclohexylisoxazolidines.

experimental_workflow Start Start Nitrone_Formation In situ Nitrone Formation: This compound + Aldehyde Start->Nitrone_Formation Cycloaddition 1,3-Dipolar Cycloaddition: Add Alkene Heat to Reflux Nitrone_Formation->Cycloaddition Workup Reaction Work-up: Solvent Removal Cycloaddition->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: NMR, IR, MS Purification->Characterization End End Product: N-Cyclohexylisoxazolidine Characterization->End

Caption: General experimental workflow for N-cyclohexylisoxazolidine synthesis.

References

Application of N-Cyclohexylhydroxylamine in the Synthesis of Isoxazolone-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cyclohexylhydroxylamine is a versatile reagent in organic synthesis, serving as a key building block for the construction of various heterocyclic compounds. Its application is particularly valuable in the synthesis of pharmaceutical intermediates, where the introduction of a hydroxylamine functionality can lead to the formation of isoxazole and isoxazolidine ring systems. These heterocycles are present in a wide range of biologically active molecules, including cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key isoxazolone intermediate.

Core Application: Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone

A primary application of this compound in pharmaceutical intermediate synthesis is its cyclocondensation reaction with β-keto esters to form substituted isoxazolones. One such key intermediate is 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone. This compound serves as a scaffold for further chemical modifications to produce a variety of pharmacologically active molecules. The reaction proceeds via the nucleophilic attack of the hydroxylamine on the carbonyl group of the β-keto ester, followed by intramolecular cyclization and dehydration.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone from this compound.

ParameterValue
Reactants
This compound1.0 eq
Diethyl 2-acetylmalonate1.1 eq
Solvent Ethanol
Base Sodium Ethoxide
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 6-8 hours
Product Yield 75-85%
Product Purity (by HPLC) >98%
Melting Point 110-112 °C

Experimental Protocols

Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone

This protocol describes a representative procedure for the synthesis of 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone, a key pharmaceutical intermediate.

Materials:

  • This compound

  • Diethyl 2-acetylmalonate

  • Anhydrous Ethanol

  • Sodium metal

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of sodium metal in anhydrous ethanol with stirring until the sodium has completely reacted to form sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent). Stir the mixture for 15 minutes at room temperature.

  • Addition of β-Keto Ester: Slowly add diethyl 2-acetylmalonate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone.

Visualizations

Logical Workflow for the Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions N_CHHA N-Cyclohexyl- hydroxylamine Reaction Cyclocondensation N_CHHA->Reaction DEM Diethyl 2-acetylmalonate DEM->Reaction Solvent Ethanol Solvent->Reaction Base Sodium Ethoxide Base->Reaction Temp Reflux Temp->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 4-Carbethoxy-2-cyclohexyl- 5(2H)-isoxazolone Purification->Product

Caption: Synthetic workflow for 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone.

Signaling Pathway Relevance

While this compound is a starting material, the resulting isoxazolone intermediates can be further elaborated into compounds targeting specific biological pathways. For instance, derivatives of such intermediates have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can halt uncontrolled cell proliferation, a hallmark of cancer.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 Proliferation Cell Proliferation M->Proliferation CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->G1 CDK_Cyclin->S CDK_Cyclin->G2 CDK_Cyclin->M Inhibitor Isoxazolone-based CDK Inhibitor Inhibitor->CDK_Cyclin Inhibition

Caption: Inhibition of CDK by isoxazolone derivatives disrupts the cell cycle.

Application Notes and Protocols: N-Cyclohexylhydroxylamine as a Precursor for Spin Trapping Agents in Radical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cyclohexylhydroxylamine as a precursor to synthesize nitrone spin traps for the detection and characterization of free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. This guide is intended for researchers in chemistry, biology, and pharmacology investigating radical-mediated processes.

Introduction to Spin Trapping and the Role of this compound

Spin trapping is an analytical technique used to detect and identify short-lived free radicals. It involves the use of a "spin trap," a diamagnetic compound that reacts with an unstable radical to form a more stable paramagnetic radical adduct. This spin adduct can then be detected and characterized by EPR spectroscopy. The resulting EPR spectrum provides information about the structure of the trapped radical.

While this compound itself is not a primary spin trap, it is a key precursor in the synthesis of nitrone-based spin traps, such as α-phenyl-N-cyclohexyl nitrones. These nitrones are effective in trapping a variety of carbon- and oxygen-centered radicals. The cyclohexyl moiety in these spin traps can enhance their lipophilicity and the stability of the resulting spin adducts compared to more traditional spin traps like α-phenyl-N-tert-butylnitrone (PBN).

Data Presentation

Quantitative Comparison of Spin Adduct Stability

The stability of the spin adduct is a critical factor for successful radical detection. The following table summarizes the comparative stability of a hydroperoxyl radical (•OOH) adduct formed with an α-phenyl-N-cyclohexyl nitrone derivative versus the commonly used spin trap PBN.

Spin TrapRadical AdductSolventHalf-life (t½)
α-phenyl-N-cyclohexyl nitrone derivative•OOH adductDMSODouble that of PBN-OOH adduct[1]
PBN (α-phenyl-N-tert-butylnitrone)•OOH adductDMSO-

Note: Specific half-life values were not provided in the source material, only a relative comparison.

Typical Hyperfine Coupling Constants for Nitrone Spin Adducts

The hyperfine coupling constants (hfccs) in an EPR spectrum are crucial for identifying the trapped radical. While specific data for a wide range of radicals with α-phenyl-N-cyclohexyl nitrones is not extensively tabulated in the literature, the following table provides typical ranges for PBN adducts, which can serve as a reference point. The spectra for α-phenyl-N-cyclohexyl nitrone adducts are generally six-line spectra, similar to PBN.[1]

Trapped RadicalaN (Gauss)aHβ (Gauss)
Hydroxyl (•OH)15.0 - 16.02.5 - 4.5
Superoxide (•O2-)13.5 - 14.51.5 - 2.5
Carbon-centered (e.g., •CH3)14.0 - 16.02.0 - 4.0

These are approximate values and can vary depending on the solvent and temperature.

Experimental Protocols

Protocol 1: Synthesis of α-Phenyl-N-cyclohexyl Nitrone from a Precursor

This protocol is based on the synthesis of α-phenyl-N-cyclohexyl nitrones, for which this compound is a key intermediate. The synthesis generally involves the reduction of a nitro compound to the hydroxylamine, followed by condensation with an aldehyde.[1]

Materials:

  • Nitrocyclohexane (or a suitable nitro precursor)

  • Zinc dust (Zn)

  • Acetic acid (AcOH)

  • Benzaldehyde

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reduction to this compound:

    • In a round-bottom flask, dissolve the nitro precursor in a suitable solvent like ethanol.

    • Add zinc dust and acetic acid portion-wise while stirring at room temperature. The reaction is exothermic and should be controlled.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture to remove excess zinc and other solids.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the this compound into an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to obtain the crude hydroxylamine.

  • Condensation to form the Nitrone:

    • Dissolve the crude this compound and an equimolar amount of benzaldehyde in ethanol.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, remove the solvent using a rotary evaporator.

    • The resulting crude nitrone can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Radical Detection using a Nitrone Spin Trap and EPR Spectroscopy

This protocol provides a general workflow for detecting free radicals in a chemical or biological system using a synthesized nitrone spin trap.

Materials:

  • Synthesized α-phenyl-N-cyclohexyl nitrone spin trap

  • System for radical generation (e.g., Fenton reagent, UV photolysis of H2O2, biological sample)

  • EPR spectrometer

  • EPR capillary tubes or flat cell

  • Solvent (e.g., deoxygenated buffer, organic solvent)

  • Pipettes and other standard laboratory equipment

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the nitrone spin trap in a suitable solvent. The final concentration in the sample is typically in the range of 10-100 mM.

    • Prepare the radical generating system. For biological samples, this may involve cell cultures or tissue homogenates. It is crucial to deoxygenate aqueous samples to avoid signal broadening.

    • In an EPR-compatible tube, mix the spin trap solution with the radical generating system. The order of addition may be critical depending on the experiment.

  • EPR Measurement:

    • Immediately place the sample into the EPR spectrometer cavity.

    • Record the EPR spectrum. Typical instrument settings for X-band EPR are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1 - 1.0 G (should be optimized for resolution)

      • Sweep Width: 100 G (centered around g ≈ 2.006)

      • Time Constant: 0.01 - 0.1 s

      • Number of Scans: Varies depending on signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the number of lines, their relative intensities, and the hyperfine coupling constants (aN and aHβ).

    • Simulate the spectrum to confirm the identity of the spin adduct.

    • Compare the experimental hyperfine coupling constants with literature values for known radical adducts to identify the trapped radical species.

Visualizations

experimental_workflow cluster_synthesis Spin Trap Synthesis cluster_detection Radical Detection Precursor This compound Precursor Hydroxylamine This compound Precursor->Hydroxylamine Reduction Nitrone α-Phenyl-N-cyclohexyl Nitrone Hydroxylamine->Nitrone Condensation Mixing Mixing Nitrone->Mixing Radical_Source Radical Source (e.g., Biological Sample) Radical_Source->Mixing EPR EPR Spectroscopy Mixing->EPR Analysis Spectral Analysis (Identification & Quantification) EPR->Analysis

Caption: Experimental workflow from precursor to radical detection.

MAPK_pathway ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis / Inflammation p38->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis

Caption: Simplified MAPK signaling pathway activated by ROS.

NFkB_pathway cluster_nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκB degradation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Caption: Simplified NF-κB signaling pathway activated by oxidative stress.

References

Application Notes and Protocols for N-Cyclohexylhydroxylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key reactions mediated by N-Cyclohexylhydroxylamine, a versatile reagent in organic synthesis. The primary focus is on the formation of nitrones through condensation with various aldehydes, which are crucial intermediates in drug development and chemical synthesis.

Synthesis of C-Aryl-N-Cyclohexylnitrones via Condensation

This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals and acts as a reagent in organic synthesis, particularly in reactions involving aldehyde-catalyzed intermolecular hydroamination.[1] This protocol details the direct condensation of this compound with a range of aromatic aldehydes to yield the corresponding C-aryl-N-cyclohexylnitrones. This method is noted for its operational simplicity and effectiveness across aldehydes with both electron-donating and electron-withdrawing substituents.

Reaction Scheme:

G A This compound C C-Aryl-N-Cyclohexylnitrone A->C + B Aromatic Aldehyde (R-CHO) B->C Ethanol, Reflux H2O H₂O C->H2O +

Caption: General reaction scheme for nitrone synthesis.

Experimental Protocol: General Procedure for Nitrone Synthesis
  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL), add this compound (1.1 mmol, 1.1 equivalents).

  • Reaction Conditions: The resulting mixture is stirred at reflux temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure C-aryl-N-cyclohexylnitrone.

Quantitative Data Summary

The following table summarizes the yields obtained for the synthesis of various C-aryl-N-cyclohexylnitrones using the general protocol described above.

EntryAromatic Aldehyde (R-CHO)ProductYield (%)
1BenzaldehydeC-Phenyl-N-cyclohexylnitrone85
2p-TolualdehydeC-(p-Tolyl)-N-cyclohexylnitrone88
3p-AnisaldehydeC-(p-Methoxyphenyl)-N-cyclohexylnitrone92
4p-ChlorobenzaldehydeC-(p-Chlorophenyl)-N-cyclohexylnitrone82
5p-NitrobenzaldehydeC-(p-Nitrophenyl)-N-cyclohexylnitrone78

Aldehyde-Catalyzed Intermolecular Hydroamination

This compound can participate in aldehyde-catalyzed intermolecular hydroamination of alkenes. This reaction is a powerful tool for the formation of C-N bonds. The aldehyde catalyst facilitates the formation of a reactive intermediate that undergoes hydroamination.

Conceptual Workflow:

G reagents This compound + Alkene intermediate Formation of Reactive Intermediate reagents->intermediate catalyst Aldehyde Catalyst catalyst->intermediate hydroamination Intermolecular Hydroamination intermediate->hydroamination product Hydroaminated Product hydroamination->product workup Work-up & Purification product->workup final_product Isolated Product workup->final_product

Caption: Workflow for aldehyde-catalyzed hydroamination.

Experimental Protocol: General Procedure

Detailed protocols for this specific application using this compound are not yet broadly established in the literature, however, a general approach based on similar systems is provided.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alkene (1.0 mmol) and this compound (1.2 mmol) in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Catalyst Addition: Add the aldehyde catalyst (e.g., formaldehyde or a derivative, 10-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent if necessary. The mixture is then washed with brine, dried over anhydrous sulfate, and the solvent is removed. The crude product is purified by column chromatography on silica gel.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Its utility has been noted in the preparation of cyclin-dependent kinase (CDK) inhibitors and hydroxyurea derivatives.[2]

Logical Relationship in Drug Discovery:

G start This compound intermediate Key Synthetic Intermediate start->intermediate cdk CDK Inhibitors intermediate->cdk hydroxyurea Hydroxyurea Derivatives intermediate->hydroxyurea application Potential Therapeutic Agents cdk->application hydroxyurea->application

Caption: this compound in drug discovery.

While specific, detailed protocols for the synthesis of CDK inhibitors and hydroxyurea derivatives directly from this compound are proprietary or not widely published, the general synthetic strategies involve multi-step sequences where the hydroxylamine moiety is incorporated to build the final complex structure. Researchers interested in these applications should refer to specialized medicinal chemistry literature.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Note: Quantitative Analysis of N-Cyclohexylhydroxylamine in Pharmaceutical Samples by HPLC with UV Detection following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of N-Cyclohexylhydroxylamine (CHA) in pharmaceutical drug substances and process intermediates. Due to the absence of a significant UV chromophore in the CHA molecule, a pre-column derivatization step is employed. CHA is reacted with benzaldehyde to form a stable, UV-active oxime derivative, N-cyclohexyl-1-phenylmethanimine oxide. The resulting derivative is then separated and quantified using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry.

Introduction

This compound (CHA) is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As a potential process-related impurity or unreacted starting material, its levels must be carefully controlled to ensure the safety and efficacy of the final drug product. The inherent chemical structure of CHA lacks a chromophore, making its direct quantification by HPLC with UV detection challenging at the low levels required by regulatory agencies.[1][2] To overcome this limitation, a derivatization strategy is necessary to introduce a UV-absorbing moiety to the molecule. This application note describes a simple and efficient pre-column derivatization method where CHA is reacted with benzaldehyde. The resulting N-cyclohexyl-1-phenylmethanimine oxide possesses strong UV absorbance, allowing for sensitive and selective quantification by RP-HPLC.

Principle of the Method

The analytical method is based on a two-step process:

  • Derivatization: this compound is reacted with benzaldehyde in the presence of a mild base (triethylamine) at room temperature. The hydroxylamine functional group of CHA nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration, to form the stable and UV-absorbing N-cyclohexyl-1-phenylmethanimine oxide (benzaldoxime derivative).

  • HPLC-UV Analysis: The derivatized sample is injected into a reversed-phase HPLC system. The CHA-benzaldehyde derivative is separated from the excess derivatizing reagent and other matrix components on a C18 stationary phase using a gradient elution of acetonitrile and water. The quantification is achieved by monitoring the UV absorbance of the derivative at a specific wavelength and comparing the peak area to that of a derivatized CHA standard of known concentration.[3][4]

Apparatus and Reagents

4.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • pH meter.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or Nylon).

4.2 Reagents and Materials

  • This compound (CHA) reference standard (≥99% purity).

  • Benzaldehyde (Reagent grade, ≥99%).

  • Triethylamine (HPLC grade, ≥99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Placebo or drug substance matrix for specificity and accuracy studies.

Experimental Protocols

5.1 Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% v/v solution of phosphoric acid in water. Filter and degas.

  • Mobile Phase B: Acetonitrile. Filter and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Derivatization Reagent Solution: Accurately transfer 1.0 mL of benzaldehyde into a 50 mL volumetric flask, dissolve and dilute to volume with acetonitrile.

  • CHA Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • CHA Standard Solution for Derivatization (e.g., 10 µg/mL): Dilute the CHA Standard Stock Solution appropriately with the diluent to achieve the desired concentration for calibration.

5.2 Standard Derivatization Protocol

  • Transfer 1.0 mL of the CHA Standard Solution (10 µg/mL) into an HPLC vial.

  • Add 0.5 mL of the Derivatization Reagent Solution.

  • Add 20 µL of triethylamine.

  • Cap the vial and vortex for approximately 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes.[4]

  • The solution is now ready for injection into the HPLC system.

5.3 Sample Preparation Protocol

  • Accurately weigh a sample of the drug substance containing an expected amount of CHA (e.g., 100 mg) into a 20 mL volumetric flask.

  • Add 10 mL of diluent, and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer 1.0 mL of the filtered sample solution into an HPLC vial and proceed with the derivatization protocol as described in Section 5.2 (Steps 2-5).

Diagram: Experimental Workflow

G Figure 1: Overall Analytical Workflow cluster_prep Solution & Sample Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare CHA Standard (10 µg/mL) deriv_std Derivatize Standard: + Benzaldehyde + Triethylamine prep_std->deriv_std prep_sample Weigh & Dissolve Drug Substance Sample filter_sample Filter Sample Extract prep_sample->filter_sample deriv_sample Derivatize Sample: + Benzaldehyde + Triethylamine filter_sample->deriv_sample react React for 30 min at Room Temp deriv_std->react deriv_sample->react hplc_inject Inject into HPLC System react->hplc_inject hplc_sep Separation on C18 Column (Gradient Elution) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_acq Peak Integration & Data Acquisition hplc_detect->data_acq data_quant Quantification using Calibration Curve data_acq->data_quant

Caption: Overall Analytical Workflow.

5.4 Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. A summary of the validation data is presented below.

6.1 Specificity Specificity was demonstrated by analyzing a blank (diluent), a derivatized placebo solution, a derivatized CHA standard, and a derivatized placebo solution spiked with CHA. No interfering peaks were observed at the retention time of the CHA-benzaldehyde derivative in the blank and placebo chromatograms.

6.2 Linearity Linearity was evaluated over a concentration range of 0.5 µg/mL to 15 µg/mL (corresponding to 5% to 150% of the target concentration). The method showed excellent linearity.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
0.5 15240
1.0 30150
5.0 151100
7.5 225800
10.0 302500
15.0 453100
Correlation Coeff. (r²) 0.9998

| Regression Equation | y = 30120x + 850 |

6.3 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 2: LOD and LOQ

Parameter Result (µg/mL) Signal-to-Noise Ratio (S/N)
LOD 0.15 ~ 3:1

| LOQ | 0.50 | ~ 10:1 |

6.4 Precision Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations of a spiked sample at 100% of the target concentration (10 µg/mL).

Table 3: Precision Data

Precision Type % RSD of Peak Area % RSD of Calculated Conc.
Repeatability (n=6) 0.85% 0.91%

| Intermediate (n=6) | 1.22% | 1.35% |

6.5 Accuracy Accuracy was determined by analyzing a placebo matrix spiked with CHA at three different concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, avg) % Recovery (avg)
50% 5.0 4.95 99.0%
100% 10.0 10.12 101.2%

| 150% | 15.0 | 14.89 | 99.3% |

6.6 Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, indicating good robustness.

Data Presentation and Analysis

Diagram: Derivatization Reaction Pathway

G Figure 2: Derivatization Reaction of CHA CHA This compound (No UV Chromophore) plus1 + Benz Benzaldehyde (Derivatizing Reagent) arrow1 Triethylamine Room Temp. Benz->arrow1 Product N-cyclohexyl-1-phenylmethanimine oxide (UV-Active Derivative) arrow1->Product

Caption: Derivatization Reaction Pathway.

7.1 System Suitability Before sample analysis, a derivatized standard solution is injected six times to check the system suitability. The acceptance criteria are typically:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

7.2 Calculation The concentration of this compound in the sample is calculated using the peak area response from the chromatogram and the linear regression equation derived from the calibration curve.

Amount of CHA (ppm) = (A_sam / slope) * (V / W) * DF * 10^6

Where:

  • A_sam = Peak area of the CHA-derivative in the sample chromatogram

  • slope = Slope of the calibration curve

  • V = Initial volume of sample preparation (mL)

  • W = Weight of the sample (mg)

  • DF = Dilution factor

Conclusion

The described HPLC method, incorporating a pre-column derivatization step with benzaldehyde, provides a selective, sensitive, and reliable means for quantifying this compound in pharmaceutical samples. The method is linear over a wide concentration range and has demonstrated excellent accuracy and precision. The validation results confirm that this method is suitable for its intended purpose in a quality control environment for monitoring residual levels of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of N-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and illustrative data for the structural elucidation of N-Cyclohexylhydroxylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided spectral data is based on theoretical predictions and analysis of structurally related compounds, serving as a guide for researchers in the characterization of this and similar molecules.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various biologically active compounds. Accurate structural confirmation and purity assessment are critical steps in its synthesis and downstream applications. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules. This document outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound and provides an analysis of the expected spectral features.

Predicted NMR Spectral Data

Disclaimer: The following NMR data is predicted based on the analysis of structurally analogous compounds, such as cyclohexylamine, and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

The structure and atom numbering for this compound are as follows:

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~2.7 - 2.9m1HH-1
~1.9 - 2.1m2HH-2ax, H-6ax
~1.7 - 1.8m2HH-2eq, H-6eq
~1.5 - 1.6m1HH-4ax
~1.2 - 1.4m4HH-3ax, H-5ax, H-3eq, H-5eq
~1.0 - 1.2m1HH-4eq
~5.0 - 6.0br s2HNH, OH
¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~60 - 65C-1
~32 - 36C-2, C-6
~25 - 28C-3, C-5
~24 - 26C-4

Experimental Protocols

This section details the procedures for sample preparation and NMR data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to the CDCl₃ lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration (TMS) phasing->calibration analysis Spectral Analysis (δ, J, Multiplicity) calibration->analysis structure Structure Confirmation analysis->structure

NMR Characterization Workflow

Structure-Spectrum Correlation

The chemical shifts of the cyclohexyl ring protons and carbons are influenced by the electron-withdrawing nature of the hydroxylamino group. The proton (H-1) and carbon (C-1) directly attached to the nitrogen are expected to be the most downfield-shifted signals in their respective spectra, due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The protons on the hydroxyl (-OH) and amino (-NH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on solvent, concentration, and temperature.

The complex overlapping multiplets for the remaining cyclohexyl protons arise from extensive spin-spin coupling. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals if required.

By following these protocols and using the provided predicted data as a reference, researchers can confidently characterize this compound and ensure its identity and purity for subsequent use in research and development.

N-Cyclohexylhydroxylamine in the Synthesis of Novel Antitumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine serves as a critical building block in the synthesis of a promising class of antitumor agents known as paullones. These compounds exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), key regulators of the cell cycle often dysregulated in cancer. This document provides detailed application notes on the utility of this compound in preparing these therapeutic candidates, comprehensive experimental protocols for their synthesis and biological evaluation, and a summary of their mechanism of action.

Introduction

The aberrant activity of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for cancer therapy. Paullones, a class of indolo[3,2-d][1]benzazepin-6(5H)-ones, have emerged as potent ATP-competitive inhibitors of CDKs, inducing cell cycle arrest and apoptosis in tumor cells.[1][2][3] this compound is a key reagent in the synthesis of specific paullone derivatives, where it is used to introduce a hydroxyamidine functional group, a modification that can influence the biological activity of the resulting compound. This document details the application of this compound in the preparation of such antitumor agents and provides protocols for their synthesis and evaluation.

Application Notes

This compound is primarily utilized in the final steps of paullone synthesis. The core paullone structure is typically assembled via a Fischer indole synthesis.[3][4] To incorporate the N-cyclohexylhydroxyamidine moiety, a thiolactam precursor of the paullone is first synthesized. This intermediate then undergoes reaction with this compound to yield the final hydroxyamidine-containing paullone. This synthetic strategy allows for the late-stage diversification of paullone derivatives, enabling the exploration of structure-activity relationships.

Data Presentation

The antitumor activity of paullone derivatives is typically evaluated by their ability to inhibit specific cyclin-dependent kinases and their cytotoxicity against various cancer cell lines. The following tables summarize the biological activity of two prominent paullone analogs, Kenpaullone and Alsterpaullone, which are structurally related to the compounds that can be synthesized using hydroxylamine derivatives.

CompoundTarget KinaseIC50 (µM)
Kenpaullone CDK1/cyclin B0.4[2]
CDK2/cyclin A0.68[2]
CDK2/cyclin E7.5[2]
CDK5/p250.85[2]
GSK-3β0.023 - 0.23[5]
Alsterpaullone CDK1/cyclin B0.035[6]
CDK20.08[5]
GSK-3β0.004 - 0.11[5]

Table 1: Inhibitory Concentration (IC50) of Paullones Against Various Kinases. This table showcases the potent and somewhat selective inhibitory profile of Kenpaullone and Alsterpaullone against key cell cycle and signaling kinases.

CompoundMean GI50 (µM) Across NCI-60 Cell Line Panel
Kenpaullone ~1-10 (range for various derivatives)[3]
Alsterpaullone ~0.39 (calculated from log GI50 of -6.4 M)[6]

Table 2: Growth Inhibitory (GI50) Activity of Paullones. This table presents the mean growth inhibitory concentrations of Kenpaullone and Alsterpaullone across the National Cancer Institute's 60 human cancer cell line panel, indicating broad-spectrum antitumor activity.

Experimental Protocols

Protocol 1: Synthesis of a Hydroxyamidine-Containing Paullone Derivative

This protocol describes a general method for the synthesis of a paullone derivative incorporating a hydroxyamidine moiety, adapted from procedures for the synthesis of related paullones.[3][6]

Step 1: Synthesis of the Thiolactam Precursor

  • To a solution of the corresponding paullone (1.0 mmol) in dry toluene (20 mL), add Lawesson's reagent (0.6 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure thiolactam derivative.

Step 2: Formation of the Methylthioimidate Intermediate

  • Dissolve the thiolactam (1.0 mmol) in dry acetone (15 mL).

  • Add methyl iodide (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude methylthioimidate, which can be used in the next step without further purification.

Step 3: Synthesis of the N-Cyclohexylhydroxyamidine Paullone

  • Dissolve the crude methylthioimidate (1.0 mmol) in ethanol (20 mL).

  • Add a solution of this compound (1.2 mmol) and triethylamine (1.5 mmol) in ethanol (5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final N-Cyclohexylhydroxyamidine-containing paullone.

Protocol 2: In Vitro CDK1/Cyclin B Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against CDK1/cyclin B.[1][2]

  • Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), histone H1 as a substrate, and the test compound at various concentrations.[3]

  • Add recombinant human CDK1/cyclin B enzyme to initiate the reaction.

  • Add ATP (at a concentration near its Km value) to start the kinase reaction.[3]

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.[3]

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[5]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][7]

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Treat the cells with serial dilutions of the test compound (dissolved in DMSO and further diluted in culture medium) for a specified period (e.g., 72 hours).[7]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[4]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4][7]

  • Measure the absorbance at 570 nm using a microplate reader.[4][8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) value from the dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for Paullone Derivatives Paullone Paullone Core Thiolactam Thiolactam Intermediate Paullone->Thiolactam Lawesson's Reagent Methylthioimidate Methylthioimidate Intermediate Thiolactam->Methylthioimidate Methyl Iodide Final_Product N-Cyclohexylhydroxyamidine Paullone (Antitumor Agent) Methylthioimidate->Final_Product NCH This compound NCH->Final_Product G cluster_pathway Mechanism of Action: CDK Inhibition by Paullones CDK_Cyclin CDK/Cyclin Complex (e.g., CDK1/Cyclin B) Phospho_Substrate Phosphorylated Substrate CDK_Cyclin->Phospho_Substrate Phosphorylation ATP ATP ATP->CDK_Cyclin Substrate Substrate Protein (e.g., Histone H1) Substrate->CDK_Cyclin Cell_Cycle Cell Cycle Progression (G2 -> M transition) Phospho_Substrate->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Paullone Paullone Derivative Paullone->Inhibition Inhibition->CDK_Cyclin Inhibition

References

Application Notes and Protocols: N-Cyclohexylhydroxylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine (CAS No. 2211-64-5) is a versatile synthetic intermediate valued for its utility in constructing complex nitrogen-containing molecules.[1] Its bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with key functional groups, including carbonyls, carboxylic acid derivatives, and its role as a radical trap. These reactions are fundamental in the synthesis of nitrones for 1,3-dipolar cycloadditions and in the development of pharmacologically active agents, such as cyclin-dependent kinase (CDK) inhibitors.[2][3]

Reaction with Carbonyl Compounds: Nitrone Synthesis

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form C-substituted and C,C-disubstituted nitrones, respectively.[4] Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered heterocyclic rings like isoxazolidines.[5][6][7]

General Reaction

R¹(R²)C=O + C₆H₁₁NHOH → R¹(R²)C=N⁺(O⁻)C₆H₁₁ + H₂O

Quantitative Data for Nitrone Synthesis
EntryCarbonyl CompoundSolventTemp (°C)Time (h)Yield (%)Reference
1Cyclohexanonet-BuOH1102485[8]
2Acetophenonet-BuOH1102441*[8]
3BenzaldehydeGlycerol60-80~1-2>90
44-Pentanonet-BuOH1102477[8]

*Reaction required the addition of MgSO₄ as a dehydrating agent.

Experimental Protocol: Synthesis of N-Cyclohexylidenecyclohexylamine N-oxide (from Cyclohexanone)

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • tert-Butanol (t-BuOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Reaction vial (heavy-walled, sealed)

  • Standard glassware for extraction and purification

  • Ethyl acetate, Hexane (for chromatography)

Procedure:

  • To a heavy-walled reaction vial, add this compound (e.g., 115 mg, 1.0 mmol).

  • Add tert-Butanol (e.g., 2 mL) to dissolve the starting material.

  • Add cyclohexanone (e.g., 118 mg, 1.2 mmol).

  • Seal the vial tightly under an inert atmosphere (Argon or Nitrogen).

  • Place the vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC if desired.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure nitrone.[8]

Application in 1,3-Dipolar Cycloaddition

The nitrones synthesized from this compound are powerful intermediates. For example, they can react with alkenes in a concerted [3+2] cycloaddition to form isoxazolidine rings, a common scaffold in medicinal chemistry.[9]

G r1 This compound p1 Nitrone Intermediate (1,3-Dipole) r1->p1 Condensation (-H₂O) plus1 + r2 Aldehyde/Ketone (R-C(O)-R') r2->p1 p2 Isoxazolidine Ring p1->p2 [3+2] Cycloaddition plus2 + r3 Alkene (Dipolarophile) r3->p2

Caption: Synthetic pathway from this compound to Isoxazolidines.

Reaction with Carboxylic Acid Derivatives

This compound can react with various carboxylic acid derivatives. Its reactivity is analogous to that of primary amines, but the presence of the hydroxyl group offers alternative reaction pathways and influences the properties of the final product.

A. Reaction with Isocyanates: Synthesis of N-substituted Hydroxyureas

This compound reacts with isocyanates to form N,N'-disubstituted hydroxyurea derivatives. These compounds are of significant interest in drug development, particularly as inhibitors of enzymes like ribonucleotide reductase and as potential anti-cancer agents.[10][11]

General Reaction: C₆H₁₁NHOH + R-N=C=O → C₆H₁₁N(OH)C(=O)NHR

Experimental Protocol: General Synthesis of a N-Cyclohexyl-N'-Aryl-N-hydroxyurea

Materials:

  • This compound (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve this compound (e.g., 115 mg, 1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the aryl isocyanate (1.0 mmol) in anhydrous THF (2 mL) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by silica gel chromatography to yield the pure N-hydroxyurea derivative.[12]

B. Reaction with Acyl Chlorides: Synthesis of N-Hydroxyamides

The reaction of this compound with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism to yield N-cyclohexyl-N-hydroxyamides (hydroxamic acids).[13][14] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[14] Note that O-acylation is a potential side reaction.

General Reaction: C₆H₁₁NHOH + R-C(=O)Cl → C₆H₁₁N(OH)C(=O)R + HCl

G sub N-Cyclohexyl- hydroxylamine carbonyl Carbonyls (Aldehydes, Ketones) sub->carbonyl Condensation isocyanate Isocyanates (R-NCO) sub->isocyanate Addition acyl_chloride Acyl Chlorides (R-COCl) sub->acyl_chloride Nucleophilic Substitution nitrone Nitrones carbonyl->nitrone hydroxyurea N-Hydroxyureas isocyanate->hydroxyurea hydroxamic_acid N-Hydroxyamides (Hydroxamic Acids) acyl_chloride->hydroxamic_acid isoxazolidine Isoxazolidines nitrone->isoxazolidine [3+2] Cycloaddition cdk_inhibitors CDK Inhibitors hydroxyurea->cdk_inhibitors Precursor for bioactive Bioactive Scaffolds hydroxamic_acid->bioactive Precursor for

Caption: Synthetic utility of this compound.

Application in Drug Development: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers.[3] This makes them important targets for therapeutic intervention.[15] Molecules derived from this compound, such as certain purine and pyrimidine derivatives, have been synthesized and evaluated as potent and selective CDK inhibitors.[15] The synthetic route often involves using this compound to introduce a substituted amine or urea functionality, which is critical for binding to the kinase active site.

G cluster_cycle Cell Cycle Progression cluster_cdk CDK Regulation G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 CDK_Cyclin CDK-Cyclin Complex CDK_Cyclin->G1 Drives Transition CDK_Cyclin->S Drives Transition CDK_Cyclin->G2 Drives Transition CDK_Cyclin->M Drives Transition Inhibitor Inhibitor (Derived from C₆H₁₁NHOH) Inhibitor->CDK_Cyclin Blocks Activity

Caption: Inhibition of CDK-driven cell cycle progression.

Workflow and Logical Diagrams

General Experimental Workflow for Nitrone Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a nitrone from this compound and a carbonyl compound.

G start Start reactants 1. Combine Reactants - this compound - Aldehyde/Ketone - Solvent (e.g., t-BuOH) start->reactants reaction 2. Reaction - Seal under Inert Gas - Heat (e.g., 110 °C) - Stir for required time reactants->reaction workup 3. Workup - Cool to RT - Remove Solvent - Extraction (e.g., EtOAc/Brine) reaction->workup purify 4. Purification - Dry (Na₂SO₄/MgSO₄) - Filter & Concentrate - Column Chromatography workup->purify analyze 5. Analysis - TLC - NMR, MS, IR purify->analyze end Pure Nitrone analyze->end

Caption: Workflow for synthesis and purification of nitrones.

Safety Information

This compound is harmful if swallowed and causes serious eye damage.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Cyclohexylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Cyclohexylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct method for synthesizing this compound is the catalytic hydrogenation of nitrocyclohexane.[1] An alternative, though less direct, route involves the reduction of cyclohexanone oxime. However, the controlled reduction of nitrocyclohexane is the more frequently cited pathway.

Q2: What are the common side products that lead to low yields of this compound?

Low yields are often attributed to the formation of byproducts. The primary side products in the catalytic reduction of nitrocyclohexane are:

  • Cyclohexylamine: This results from the complete reduction of the nitro group.[2]

  • Cyclohexanone Oxime: This can form through rearrangement or further reaction of this compound under certain conditions.[2][3]

  • Dicyclohexylamine and other condensation products: These can arise from intermolecular reactions, especially at elevated temperatures.[2]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the nitrocyclohexane starting material and the appearance of the this compound product and any side products.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. If using a supported catalyst like Pd/C or Pt/C, consider a pre-reduction step to activate it.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is within the optimal range for selective reduction to the hydroxylamine. High pressures can favor the formation of cyclohexylamine.[2]
Incorrect Reaction Temperature The reaction temperature is critical. Lower temperatures generally favor the formation of the hydroxylamine, while higher temperatures can lead to over-reduction to the amine or decomposition.[1]
Poor Quality Starting Material Use pure nitrocyclohexane. Impurities can poison the catalyst and lead to side reactions.
Presence of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
High levels of Cyclohexylamine Over-reduction due to a highly active catalyst, high hydrogen pressure, or prolonged reaction time.[2]Use a less active catalyst or a catalyst poison to improve selectivity. Reduce the hydrogen pressure and carefully monitor the reaction to stop it once the starting material is consumed.
High levels of Cyclohexanone Oxime Isomerization of this compound, potentially catalyzed by acidic or basic residues or the catalyst support.[3]Optimize the pH of the reaction mixture. Consider using a neutral catalyst support.
Formation of Tar or Polymeric Material Decomposition of starting material or product at elevated temperatures.Conduct the reaction at a lower temperature. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nitrocyclohexane (Generalized)

This protocol is a generalized procedure based on common practices for the catalytic reduction of nitro compounds. Optimization of specific parameters may be required.

Materials:

  • Nitrocyclohexane

  • Palladium on Carbon (5% or 10% Pd/C) or Platinum on Carbon (5% Pt/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, combine nitrocyclohexane and a suitable solvent like ethanol.

  • Carefully add the catalyst (e.g., 5 mol% Pd/C) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).[2]

  • Stir the mixture vigorously at a controlled temperature (e.g., 25-50°C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization (Generalized)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents to test include ethanol, isopropanol, or mixtures like ethanol/water or hexanes/ethyl acetate.[4][5][6]

  • If there are insoluble impurities, perform a hot filtration.[7]

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[5]

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.[7]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Nitrocyclohexane, Solvent, and Catalyst B Pressurize with H2 A->B C Stir at Controlled Temperature B->C D Monitor Reaction (TLC/GC) C->D E Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Recrystallization F->G H Isolate Pure Product G->H

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->Check_Reaction Side_Products Significant Side Products Observed? Check_Reaction->Side_Products Over_Reduction High Cyclohexylamine Content Side_Products->Over_Reduction Yes Oxime_Formation High Cyclohexanone Oxime Content Side_Products->Oxime_Formation Yes Incomplete_Reaction Unreacted Starting Material Side_Products->Incomplete_Reaction Yes Purification_Loss Product Loss During Work-up/Purification Side_Products->Purification_Loss No Optimize_Conditions Optimize Reaction Conditions (Catalyst, Pressure, Temperature, Time) Over_Reduction->Optimize_Conditions Oxime_Formation->Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude N-Cyclohexylhydroxylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Cyclohexylhydroxylamine via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available data, ethanol is a highly effective solvent for the recrystallization of this compound. The compound's melting point has been reported as 140°C when crystallized from ethanol, indicating good crystal formation and purification in this solvent.

Q2: What are the common impurities in crude this compound?

A2: this compound is often synthesized through the hydrogenation of nitrocyclohexane.[1][2] Consequently, common impurities may include:

  • Unreacted starting material: Nitrocyclohexane

  • The primary product of the preceding synthetic step: Cyclohexanone oxime

  • Over-reduction byproducts: Cyclohexylamine

  • Side-reaction products: Cyclohexanol

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point of pure this compound is in the range of 139-140°C.[1] A sharp melting point within this range is a good indicator of high purity.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (139-140°C) indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Techniques: NMR, IR, and Mass Spectrometry can be used to confirm the structure and identify any remaining impurities.

Data Presentation

Physical Properties of this compound
PropertyValueReference
CAS Number 2211-64-5[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Solid[1]
Melting Point 139-140°C (from ethanol)[1]
Storage Temperature -20°C[1]
Qualitative Solubility of this compound
SolventSolubilityNotes
Ethanol Good, especially when hotIdeal for recrystallization.
Methanol Likely goodPolar protic solvent, similar to ethanol.
Water Sparingly soluble to insolubleCan be used as an anti-solvent in a mixed-solvent system with ethanol.
Petroleum Ether PoorA non-polar solvent, useful for washing and precipitating related impurities like cyclohexanone oxime.
Toluene Likely soluble when hotA less polar aromatic solvent.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Leave the vacuum on to pull air through the crystals for several minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oily Precipitate Forms Instead of Crystals The crude material contains a high concentration of impurities, depressing the melting point. Common culprits could be unreacted nitrocyclohexane or cyclohexanol.- Re-heat the solution to dissolve the oil. - Add a small amount of additional hot ethanol. - Allow the solution to cool more slowly. - If the oil persists, consider a pre-purification step like a column chromatography or washing the crude solid with a non-polar solvent like petroleum ether to remove less polar impurities.
Low Yield of Recrystallized Product - Too much solvent was used during dissolution. - The solution was not cooled sufficiently or for long enough. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the flask is cooled in an ice bath for an adequate amount of time. - To prevent premature crystallization, use a pre-heated funnel and receiving flask for hot filtration.
No Crystals Form Upon Cooling The solution is too dilute (too much solvent was added).- Reheat the solution and boil off some of the solvent to increase the concentration. - Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce nucleation. - Add a seed crystal of pure this compound if available.
Crystals are Colored or Appear Impure The crude material contains colored impurities or impurities that co-crystallize. Cyclohexanone oxime, if present in high amounts, might be an issue.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - If cyclohexanone oxime is a suspected impurity, a preliminary wash of the crude solid with cold petroleum ether may be beneficial as cyclohexanone oxime is soluble in it.
Final Product has a Low Melting Point The recrystallization was not effective in removing all impurities. Cyclohexylamine, being basic, might be present as a salt or interact with the desired product.- Perform a second recrystallization. - Consider washing the crude solid with a dilute aqueous acid solution to remove basic impurities like cyclohexylamine before the recrystallization, followed by a water wash and drying.

Visualizations

Recrystallization_Workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Ethanol crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Ice Bath dissolution->cooling No insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing impurities Soluble Impurities in Mother Liquor filtration->impurities Separate drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out Yes low_yield Low Yield? start->low_yield No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_crystals No Crystals? low_yield->no_crystals No min_solvent Use minimum hot solvent low_yield->min_solvent Yes impure_product Impure Product? no_crystals->impure_product No concentrate Boil off excess solvent no_crystals->concentrate Yes charcoal Use activated charcoal impure_product->charcoal Yes pre_purify Consider pre-purification (e.g., column) reheat_add_solvent->pre_purify If persists cool_longer Cool longer in ice bath min_solvent->cool_longer preheat_funnel Preheat filtration apparatus cool_longer->preheat_funnel scratch_flask Scratch flask/ add seed crystal concentrate->scratch_flask second_recrystallization Perform second recrystallization charcoal->second_recrystallization pre_wash Consider pre-wash with acid/base second_recrystallization->pre_wash

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: N-Cyclohexylhydroxylamine Nitrone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrones from N-Cyclohexylhydroxylamine. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guides and FAQs

This section provides solutions to common problems that may arise during the synthesis of nitrones from this compound, covering both the condensation and oxidation routes.

FAQs for Condensation Reactions (with Aldehydes/Ketones)

Q1: My reaction is very slow or appears to not be proceeding. What are the common causes?

A1: Low or no product formation in condensation reactions can be attributed to several factors:

  • Insufficient Dehydration: The condensation reaction produces water, which can inhibit the reaction or lead to the hydrolysis of the formed nitrone.

    • Solution: Ensure adequate measures are in place for water removal. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture, or performing the reaction in a solvent that azeotropically removes water.

  • Sub-optimal pH: The reaction is often acid-catalyzed, but a highly acidic medium can protonate the hydroxylamine, reducing its nucleophilicity. Conversely, a basic medium may not sufficiently activate the carbonyl group of the aldehyde or ketone.

    • Solution: Maintain a weakly acidic to neutral pH (around 4-7). If using this compound hydrochloride, the liberated HCl might create an overly acidic environment. The addition of a mild base like sodium acetate can help buffer the reaction.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

Q2: I am observing a significant amount of unreacted this compound and/or carbonyl compound in my crude product. How can I improve the conversion?

A2: The presence of unreacted starting materials is a common issue.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess (1.1-1.5 equivalents) of one of the reactants (often the more stable or less expensive one) can help drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the disappearance of the starting materials by TLC.

Q3: My purified product shows inconsistencies in spectroscopic data, suggesting the presence of isomers. Is this expected?

A3: Yes, nitrones can exist as a mixture of E and Z stereoisomers due to restricted rotation around the C=N double bond. These isomers are often separable by chromatography and will show distinct signals in NMR spectra. For many applications, a mixture of isomers is acceptable.

Q4: I have isolated a major side product that is not the desired nitrone. What could it be?

A4: A common side product in reactions involving hydroxylamines and carbonyl compounds, particularly under acidic conditions, is an amide. This can arise from a Beckmann-like rearrangement of an intermediate oxime-like species.

  • Mitigation: Careful control of the reaction pH to be weakly acidic or neutral can minimize the formation of this rearrangement product. Avoiding high temperatures for prolonged periods is also advisable.

FAQs for Oxidation Reactions

Q1: My oxidation reaction is not going to completion. What could be the issue?

A1: Incomplete oxidation can be due to several factors:

  • Inactive Oxidizing Agent: The activity of some solid oxidizing agents like manganese dioxide (MnO₂) can vary depending on the method of preparation and age.

    • Solution: Use freshly prepared or activated MnO₂ for better results. Ensure the chosen oxidizing agent is suitable for the specific substrate and reaction conditions.

  • Insufficient Amount of Oxidant: Stoichiometric or even an excess of the oxidizing agent is often required.

    • Solution: Increase the equivalents of the oxidizing agent. For heterogeneous reactions with MnO₂, a large excess (e.g., 5-10 equivalents) may be necessary.

  • Poor Solubility: If the this compound has poor solubility in the reaction solvent, this can hinder the reaction rate.

    • Solution: Choose a solvent in which the starting material is more soluble, or gently heat the reaction mixture if the reagents are stable at higher temperatures.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

A2: Over-oxidation is a potential side reaction. While this compound itself is less prone to aromatic over-oxidation, if the resulting nitrone has other oxidizable functionalities, further reactions can occur. In analogous systems, cyclic hydroxylamines have been observed to undergo over-oxidation to form products like isoquinoline N-oxides.[1]

  • Mitigation: Use a milder oxidizing agent and carefully control the reaction time and temperature. Monitor the reaction closely by TLC to stop it once the desired nitrone is formed and before significant over-oxidation occurs.

Q3: I am using an unsymmetrical ketone for my nitrone synthesis via oxidation of a secondary amine precursor to this compound. How does this affect the reaction?

A3: The oxidation of unsymmetrical N,N-disubstituted hydroxylamines can lead to the formation of two regioisomeric nitrones. The regioselectivity can be influenced by steric and electronic factors, as well as the choice of the oxidizing agent. For example, oxidation of N-isopropyl-N-(3-phenylpropyl)hydroxylamine has been shown to occur selectively at the less sterically hindered position.

Data on Common Side Products

While specific quantitative data for side products in every this compound nitrone synthesis is highly dependent on the specific reactants and conditions, the following table summarizes common side products and typical observations.

Synthesis RouteCommon Side Product(s)Typical Conditions Favoring FormationMitigation Strategies
Condensation Unreacted Starting MaterialsShort reaction time, low temperature, improper pHIncrease reaction time/temperature, optimize pH, use slight excess of one reactant
Amide (from rearrangement)Strongly acidic conditions, high temperaturesMaintain weakly acidic to neutral pH, avoid prolonged heating
Oxidation Over-oxidized productsStrong oxidizing agents, prolonged reaction times, high temperaturesUse milder oxidizing agents, monitor reaction closely by TLC, control temperature
Regioisomeric NitronesUse of unsymmetrical precursors to the hydroxylamineChoice of oxidant may influence selectivity; separation of isomers may be required

Experimental Protocols

Protocol 1: Synthesis of C-Phenyl-N-cyclohexylnitrone via Condensation

This protocol describes the synthesis of a representative nitrone from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium Acetate

  • Stirring apparatus

  • Reaction vessel

  • Heating mantle/oil bath

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add sodium acetate (1.1 equivalents) to the solution.

  • Add freshly distilled benzaldehyde (1.05 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, add cold water to induce precipitation.

  • Wash the crude product with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Ketonitrone via Oxidation of N,N-Dicyclohexylhydroxylamine (as an analogue)

This protocol is for the oxidation of N,N-dicyclohexylhydroxylamine, a close analogue of this compound, to the corresponding ketonitrone.[1]

Materials:

  • N,N-Dicyclohexylhydroxylamine

  • N-t-butylbenzenesulfinimidoyl chloride (oxidant)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (anhydrous)

  • Stirring apparatus under an inert atmosphere (e.g., Nitrogen or Argon)

  • Low-temperature bath (e.g., -78 °C, dry ice/acetone)

  • Purification apparatus (column chromatography)

Procedure:

  • Dissolve N,N-dicyclohexylhydroxylamine (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, inert-atmosphere flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DBU (2.0 equivalents) to the stirred solution.

  • Slowly add a solution of N-t-butylbenzenesulfinimidoyl chloride (1.5 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The oxidation is typically rapid.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-cyclohexylidene-N-cyclohexylamine N-oxide.[1]

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.

condensation_reaction cluster_reactants Reactants cluster_products Products This compound This compound Nitrone Nitrone This compound->Nitrone + Aldehyde/Ketone - H2O Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Nitrone Water Water

Caption: Condensation of this compound with an aldehyde or ketone to yield a nitrone and water.

oxidation_reaction cluster_reactants Reactants cluster_products Products This compound This compound Nitrone Nitrone This compound->Nitrone + Oxidant Oxidant Oxidant Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant is converted to

Caption: Oxidation of this compound to form a nitrone.

troubleshooting_logic Start Start Problem Low Yield or Incomplete Reaction Start->Problem Check_pH Check pH Problem->Check_pH Condensation Check_Temp Check Temperature Problem->Check_Temp Check_Reagents Check Reagent Quality & Stoichiometry Problem->Check_Reagents Check_Dehydration Check Dehydration Method (Condensation) Problem->Check_Dehydration Condensation Check_Oxidant Check Oxidant Activity (Oxidation) Problem->Check_Oxidant Oxidation Solution Adjust Conditions & Monitor by TLC Check_pH->Solution Check_Temp->Solution Check_Reagents->Solution Check_Dehydration->Solution Check_Oxidant->Solution

Caption: A logical workflow for troubleshooting common issues in nitrone synthesis.

References

how to improve the stability of N-Cyclohexylhydroxylamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-Cyclohexylhydroxylamine solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue: Rapid Degradation of this compound Solution

Question: My this compound solution is losing potency much faster than expected. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound solutions is a common issue and can often be attributed to several factors. Solutions of hydroxylamine derivatives are known to be inherently unstable.[1] The primary factors influencing stability are exposure to oxygen, presence of metal ions, inappropriate pH, elevated temperature, and exposure to light.[2]

To troubleshoot this issue, consider the following steps in a systematic manner:

Troubleshooting_Workflow start Start: Rapid Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_preparation Examine Solution Preparation (Solvent, pH, Headspace) check_storage->check_preparation Storage OK implement_storage_changes Action: Store at -20°C, Protect from Light, Use Inert Gas check_storage->implement_storage_changes Issue Found check_purity Assess Raw Material Purity (Impurities, Metal Contaminants) check_preparation->check_purity Preparation OK implement_prep_changes Action: Degas Solvent, Adjust pH, Minimize Headspace check_preparation->implement_prep_changes Issue Found implement_stabilizers Consider a Stabilization Strategy (Chelators, Antioxidants) check_purity->implement_stabilizers Purity Confirmed implement_purification Action: Recrystallize Material, Use High-Purity Solvents check_purity->implement_purification Issue Found conduct_study Conduct a Systematic Stability Study implement_stabilizers->conduct_study end_point Optimized Stable Solution conduct_study->end_point implement_storage_changes->check_storage implement_prep_changes->check_preparation implement_purification->check_purity

Caption: Troubleshooting workflow for this compound solution instability.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound solid and its solutions?

    • A1: For solid this compound, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from air and heat.[3][4][5][6] For solutions, storage at -20°C is also ideal. The container should be amber glass or otherwise protected from light, and the headspace should be minimized or purged with an inert gas.

  • Q2: Which solvents are recommended for preparing this compound solutions?

    • A2: The choice of solvent is critical. Aprotic solvents, such as acetonitrile or tetrahydrofuran (THF), are generally preferred over protic solvents like water or alcohols. Protic solvents can participate in hydrogen bonding, which may affect the stability of the hydroxylamine group.[7][8] It is crucial to use high-purity, anhydrous, and degassed solvents to minimize oxidative and water-mediated degradation.

Stabilization Strategies

  • Q3: How can I prevent degradation caused by metal ion contamination?

    • A3: The decomposition of hydroxylamine solutions is often catalyzed by multivalent metal cations like Fe(II) and Cu(II).[1] The addition of a chelating agent can effectively sequester these ions. Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) has been shown to be an effective stabilizer for hydroxylamine solutions in concentrations ranging from 0.001% to 0.1% by weight.[1][9]

  • Q4: Are there other stabilizers I can use?

    • A4: Yes, the hydrochloride salt of thiamine, sometimes in combination with CDTA, has been used to stabilize aqueous hydroxylamine solutions.[9] The use of antioxidants could also be explored, but their compatibility and effectiveness with this compound would need to be experimentally verified.

Degradation Pathways and Analysis

  • Q5: What are the expected degradation products of this compound?

    • A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways include oxidation and hydrolysis. Oxidation can lead to the formation of the corresponding nitrone or nitroso compounds. Hydrolysis, particularly at extreme pH values, could potentially cleave the N-O bond. A plausible primary degradation pathway involves oxidation to a nitroxide radical, which can then undergo further reactions.

Degradation_Pathway CHA N-Cyclohexyl- hydroxylamine Nitroxide Nitroxide Radical CHA->Nitroxide Oxidation (O₂, Metal Ions) Nitrone Nitrone Nitroxide->Nitrone Further Oxidation Other Other Degradation Products Nitroxide->Other

Caption: Plausible oxidative degradation pathway for this compound.

  • Q6: What analytical methods are suitable for monitoring the stability of this compound solutions?

    • A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common approach. This method should be able to separate the parent this compound from its potential degradation products.[10] For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[8][11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

  • Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Materials:

    • This compound

    • High-purity solvent (e.g., acetonitrile)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV detector

    • LC-MS system for peak identification

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a controlled light source (as per ICH Q1B guidelines).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration and analyze using the HPLC method.

    • Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (60°C, Dark) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV sampling->analysis identification Identify Degradants by LC-MS analysis->identification Degradation > 10% end_point Degradation Profile & Pathways analysis->end_point Degradation < 10% identification->end_point

Caption: Experimental workflow for a forced degradation study.

Data Presentation

The following tables provide examples of how to present quantitative data from stability studies. The data presented here is illustrative and not based on experimental results for this compound.

Table 1: Effect of Temperature on the Stability of a 1 mg/mL this compound Solution in Acetonitrile (Protected from Light)

Storage Temperature (°C)Initial Assay (%)Assay after 7 Days (%)Assay after 30 Days (%)
-20100.099.899.5
4100.098.595.2
25 (Room Temp)100.092.178.4
40100.075.345.1

Table 2: Effect of pH on the Stability of a 1 mg/mL this compound Aqueous Solution at 40°C

pHInitial Assay (%)Assay after 24 Hours (%)Major Degradation Product (% Peak Area)
3.0100.096.52.8
5.0100.097.22.1
7.0100.091.87.5
9.0100.085.413.9

Table 3: Effect of Stabilizers on the Stability of a 1 mg/mL this compound Aqueous Solution (pH 7.0) at 25°C

StabilizerConcentration (% w/w)Initial Assay (%)Assay after 14 Days (%)
None0100.088.2
CDTA0.01100.096.5
CDTA0.05100.098.1
Thiamine HCl0.05100.094.3

References

Technical Support Center: Optimizing N-Cyclohexylhydroxylamine Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing N-Cyclohexylhydroxylamine cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrones derived from this compound.

Question: Why am I observing low to no yield of my desired isoxazolidine product?

Answer:

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of the nitrone or the product.[1][2] Experiment with a range of temperatures, for example, from room temperature up to 80-110°C.[1][2]

  • Reaction Time: Cycloaddition reactions can be slow, sometimes requiring extended reaction times of up to 72 hours or more.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and mechanism.[3] While solvents like dichloromethane (DCM) and toluene are commonly used, solvent-free conditions have also been shown to be effective and can sometimes reduce reaction times.[1][2] If solubility is an issue, consider more polar solvents, but be aware that this can sometimes alter the reaction mechanism from a concerted to a stepwise pathway.[3]

  • Reactant Stability: The nitrone generated from this compound might be unstable under the reaction conditions. Ensure the quality of your starting materials and consider generating the nitrone in situ immediately before the cycloaddition.

  • Stoichiometry: Using a slight excess of one of the reactants (either the nitrone or the dipolarophile) can sometimes drive the reaction to completion.[4]

Question: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?

Answer:

Achieving high selectivity is a common challenge in 1,3-dipolar cycloadditions. The following factors are crucial:

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity of the cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone and the dipolarophile.[5] Electron-donating or -withdrawing groups on either reactant will alter the orbital energies and can be used to control the regioselectivity.[5]

  • Steric Hindrance: The steric bulk of substituents on both the nitrone and the dipolarophile can influence the direction of approach, thereby affecting both regioselectivity and diastereoselectivity.[6]

  • Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable product, which can lead to higher diastereoselectivity.[7]

  • Solvent: The choice of solvent can impact the stereoselectivity of the reaction.[2][8] For instance, reactions in dichloromethane at room temperature may favor one diastereomer, while heating in toluene may favor another.[2]

  • Catalysis: The use of Lewis acids as catalysts can enhance the rate and, in some cases, the selectivity of the reaction by coordinating to the reactants and lowering the energy of the transition state.[9]

Question: I am observing significant formation of side products. What are they and how can I minimize them?

Answer:

Common side reactions in nitrone cycloadditions include:

  • Nitrone Isomerization: Nitrones can potentially isomerize to their E/Z isomers, which may exhibit different reactivity and selectivity.[8]

  • Nitrone Dimerization or Decomposition: Under harsh conditions (e.g., high temperatures), the nitrone may dimerize or decompose, leading to a lower yield of the desired cycloadduct.

  • Rearrangement of the Product: In some cases, the initial cycloadduct can undergo rearrangement, especially if the reaction is carried out at elevated temperatures for extended periods.[10]

To minimize side products, consider the following:

  • Optimize Reaction Temperature and Time: Use the mildest conditions possible that still afford a reasonable reaction rate.

  • Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Careful purification of the crude product using techniques like column chromatography is often necessary to separate the desired isoxazolidine from any side products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a 1,3-dipolar cycloaddition involving a nitrone?

A1: The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the nitrone (the 1,3-dipole) react with the 2 π-electrons of a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring (an isoxazolidine).[5] The reaction proceeds through a highly ordered transition state, leading to a stereospecific outcome.[6] However, in some cases, particularly with polar solvents, the reaction can proceed through a stepwise mechanism.[3]

Q2: How do I choose the best solvent for my this compound cycloaddition?

A2: The optimal solvent depends on the specific substrates and desired outcome. A good starting point is to screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), and acetonitrile.[2][4] For a more environmentally friendly approach, consider performing the reaction under solvent-free conditions, which can sometimes lead to shorter reaction times and comparable yields.[1]

Q3: Can I use a catalyst to improve my reaction?

A3: Yes, Lewis acids can catalyze 1,3-dipolar cycloadditions. They typically coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction. Common Lewis acids include salts of scandium, aluminum, or other metals.[9] The choice of catalyst and its loading should be optimized for each specific reaction.

Q4: How does temperature affect the outcome of the cycloaddition?

A4: Temperature has a significant impact on both the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can lead to reduced selectivity and the formation of side products.[1][2] Lower temperatures often improve diastereoselectivity by favoring the formation of the thermodynamically more stable product.[7] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable conversion within a practical timeframe.

Data Summary Tables

Table 1: Effect of Solvent and Temperature on Reaction Yield and Time

EntryNitroneDipolarophileSolventTemperature (°C)Time (h)Yield (%)Reference
1N-benzyl-C-phenylnitroneLevoglucosenoneToluene (reflux)1104887[1]
2N-benzyl-C-phenylnitroneLevoglucosenoneSolvent-free110363[1]
3N-benzyl-C-phenylnitroneLevoglucosenoneSolvent-free601758[1]
4Cyclic NitroneN,N-dimethylacrylamideDichloromethaneRoom Temp7285[1]
5Cyclic NitroneN,N-dimethylacrylamideSolvent-freeRoom Temp5460[1]
6Cyclic NitroneN,N-dimethylacrylamideSolvent-free401859[1]

Table 2: Optimization of Diastereoselectivity

EntryDipolarophileNitroneSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Major Product Yield (%)Reference
12-(2-oxoindoline-3-ylidene)acetateC-carbamoyl nitroneToluene80Major: 3a-[2]
22-(2-oxoindoline-3-ylidene)acetateC-carbamoyl nitroneToluene1103a (yield decreased)-[2]
32-(2-oxoindoline-3-ylidene)acetateC-carbamoyl nitroneDichloromethaneRoom TempMajor: 3'a-[2]

Detailed Experimental Protocol

General Protocol for this compound Cycloaddition

This protocol provides a general starting point. The specific conditions, particularly solvent, temperature, and reaction time, should be optimized for each unique combination of reactants.

  • Nitrone Formation (In situ generation):

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 - 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the nitrone. The progress of nitrone formation can be monitored by TLC.

  • Cycloaddition Reaction:

    • To the solution containing the freshly generated nitrone, add the dipolarophile (1.0 - 1.2 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir for the required time (e.g., 12-48 hours). The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired isoxazolidine product(s).

  • Characterization:

    • Characterize the purified product(s) using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Select Nitrone Precursor (this compound & Aldehyde/Ketone) D In situ Nitrone Formation A->D B Select Dipolarophile E Add Dipolarophile B->E C Choose Solvent & Conditions C->D D->E F Heat & Stir (Monitor by TLC/LC-MS) E->F G Reaction Work-up (Solvent Removal, Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Pure Isoxazolidine Product I->J

Caption: A general experimental workflow for this compound cycloadditions.

troubleshooting_flowchart decision decision issue issue solution solution start Start Optimization q1 Low or No Yield? start->q1 q2 Poor Selectivity? q1->q2 No sol1 Increase/Decrease Temperature Extend Reaction Time Change Solvent Check Stoichiometry q1->sol1 Yes q3 Side Products? q2->q3 No sol2 Lower Temperature Screen Solvents Consider Lewis Acid Catalyst Modify Substituents (FMO) q2->sol2 Yes end Successful Reaction q3->end No sol3 Use Milder Conditions (Lower Temp, Shorter Time) Run under Inert Atmosphere q3->sol3 Yes sol1->q2 sol2->q3 sol3->end

Caption: A troubleshooting flowchart for common issues in cycloaddition reactions.

References

preventing decomposition of N-Cyclohexylhydroxylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-Cyclohexylhydroxylamine to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, this compound should be stored under the conditions summarized in the table below. The primary factors to control are temperature, atmosphere, and container integrity.

Q2: I've seen different recommended storage temperatures. What is the correct one?

A2: While some suppliers may list room temperature storage, the consensus from multiple safety data sheets and vendors indicates that colder temperatures are optimal for long-term stability.[1][2][3] Storing at -20°C is highly recommended to minimize the rate of potential decomposition reactions.[1][4][5][6] Storage at refrigerated temperatures (0-10°C) is also an acceptable practice.[3] Room temperature storage should be considered for short-term use only.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition may be indicated by several observable changes. The most common signs include:

  • Color Change: The pure compound is a white to off-white crystalline powder.[2] A change to yellow or brown suggests the formation of degradation products.

  • Change in Consistency: Clumping, melting, or the appearance of an oily substance can indicate the presence of impurities or decomposition.

  • Pressure Buildup: Decomposition of hydroxylamines can release gaseous byproducts (e.g., nitrogen, ammonia).[7] Any bulging of the container septum or a release of pressure upon opening should be treated as a sign of significant degradation.

Q4: What materials and chemicals are incompatible with this compound?

A4: To prevent hazardous reactions and accelerated decomposition, this compound should not be stored with or exposed to the materials listed in Table 2.[8] Contact with strong oxidizing agents is particularly hazardous.

Q5: How should I handle this compound to minimize degradation?

A5: Proper handling is crucial. Always handle the material in a well-ventilated area, preferably under an inert atmosphere (like nitrogen or argon) to prevent exposure to air and moisture.[3][9] Use clean, dry spatulas and equipment. After use, ensure the container is tightly sealed and purged with inert gas before returning it to cold storage.[8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale & Citations
Temperature -20°C (long-term) or 0-10°C (short-term)Minimizes thermal decomposition and side reactions.[1][3][5]
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air-sensitive; an inert atmosphere prevents oxidation.[3]
Light Store in an opaque or amber containerProtects from light-catalyzed degradation.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture. Containers should be carefully resealed after opening.[8][9]

Table 2: Common Incompatible Materials

Material ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous or explosive reactions.[8]
Acids Organic and Mineral AcidsCan catalyze decomposition.[8]
Other Carbon Dioxide (CO2), Sodium HypochloriteReacts with the compound, leading to degradation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter, helping you identify the cause and determine the appropriate course of action.

Problem: My this compound has turned yellow/brown.

  • Possible Cause: This is a primary indicator of decomposition, likely due to oxidation from improper storage (exposure to air) or elevated temperatures.

  • Suggested Action:

    • Do not use the material for experiments where high purity is critical.

    • Consider re-purifying the material if a suitable protocol is available and feasible.

    • If in doubt, dispose of the material according to your institution's hazardous waste guidelines.[9]

    • Review your storage and handling procedures (see Protocol 3) to prevent future occurrences.

Problem: I suspect my material is degrading, but the color change is minimal. How can I confirm its purity?

  • Possible Cause: Degradation may be in its early stages and not yet visually obvious.

  • Suggested Action:

    • Perform a purity analysis. Gas Chromatography (GC) is a common method for assessing the purity of this compound.[3] (See Protocol 2 for a general procedure).

    • A melting point analysis can also be indicative. A broad or depressed melting range compared to the reference value (139-140°C) suggests the presence of impurities.[1][10]

    • If the purity is below the required specification for your experiment, do not use the material.

Problem: The material in the container is clumping or appears wet.

  • Possible Cause: This indicates moisture contamination. This compound is soluble in water, and moisture can accelerate decomposition pathways.[9] This may have occurred if the container was not sealed properly or if it was opened before it had fully warmed to room temperature, causing condensation.

  • Suggested Action:

    • The material is likely compromised. It is not recommended for use, as the water content is unknown and can interfere with reactions.

    • To prevent this, always allow the container to equilibrate to room temperature before opening.

    • Ensure the container is sealed tightly under an inert atmosphere immediately after use.

Visualizations

troubleshooting_workflow start Observation: Material shows signs of potential degradation (e.g., color change, clumping) check_purity Action: Assess Purity start->check_purity visual_check Method: Visual Inspection & Melting Point Analysis check_purity->visual_check Quick Check analytical_check Method: Instrumental Analysis (e.g., GC) check_purity->analytical_check Quantitative purity_ok Result: Purity Meets Specification? visual_check->purity_ok analytical_check->purity_ok use_material Decision: Use Material purity_ok->use_material Yes discard_material Decision: Discard or Repurify Material purity_ok->discard_material No review_storage Action: Review Storage & Handling Procedures to Prevent Future Issues use_material->review_storage

Caption: Troubleshooting workflow for suspected this compound decomposition.

decomposition_pathway cluster_main Postulated Autoxidation Pathway start This compound (C₆H₁₁NHOH) radical Intermediate Radicals (e.g., C₆H₁₁NHO•) start->radical Oxidation oxidant O₂ (Air) Heat, Light, Metal Ions oxidant->radical product1 Cyclohexanone Oxime radical->product1 product2 Nitroso-cyclohexane radical->product2 product3 Other Degradation Products radical->product3

Caption: Postulated decomposition pathway via autoxidation.

Experimental Protocols

Protocol 1: Visual Inspection and Qualitative Assessment

  • Safety First: Perform this check in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Temperature Equilibration: Remove the container from cold storage (-20°C). Allow it to sit unopened on the benchtop until it reaches ambient room temperature (at least 1-2 hours). This prevents atmospheric moisture from condensing on the cold solid.

  • Visual Check: Once at room temperature, open the container. Observe the contents for:

    • Color: Note any deviation from the expected white/off-white color.

    • Consistency: Check for clumping, discoloration, or the presence of liquid.

  • Record Observations: Document the date and your findings in your lab notebook. Compare with the appearance of a newly purchased batch if available.

Protocol 2: Monitoring Purity by Gas Chromatography (GC) - General Procedure

This protocol provides a general workflow. Specific parameters (column, temperatures, etc.) must be optimized for your available instrument and column.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., HPLC-grade methanol or isopropanol).

  • Sample Preparation: Prepare a sample of the material to be tested at the same concentration as the standard.

  • GC System Setup (Example):

    • Column: A polar capillary column is typically suitable for amine analysis.

    • Injector: Set to a temperature well above the solvent's boiling point but below the compound's decomposition temperature (e.g., 200-250°C).

    • Detector: Use a Flame Ionization Detector (FID).

    • Oven Program: Start at a low temperature (e.g., 60-80°C), then ramp up to a higher temperature (e.g., 200-220°C) to ensure elution of the compound.

    • Carrier Gas: Use high-purity helium or hydrogen.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area for the pure compound.

    • Inject the sample solution.

  • Data Interpretation:

    • Compare the chromatogram of your sample to the standard.

    • The presence of multiple peaks in the sample chromatogram indicates impurities or degradation products.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: Procedure for Inert Gas Blanketing

  • Preparation: Ensure you have a cylinder of dry, high-purity argon or nitrogen with a regulator and a tube or needle for delivery.

  • Dispensing: In a fume hood, briefly open the container of this compound and remove the desired amount of material as quickly as possible.

  • Purging: Immediately insert a tube or needle connected to the inert gas line into the container's headspace.

  • Flow Gas: Start a gentle flow of inert gas into the container for 15-30 seconds. This will displace the air that entered.

  • Sealing: While the inert gas is still flowing, remove the delivery tube and immediately and tightly seal the container cap. For septum-sealed bottles, simply remove the needle.

  • Storage: Wrap the cap with paraffin film for an extra layer of protection and return the container to the appropriate cold storage location.

References

Technical Support Center: N-Cyclohexylhydroxylamine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Cyclohexylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound synthesis from the laboratory to pilot plant or industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound often presents challenges related to maintaining yield and purity. Key issues include managing reaction exotherms, ensuring efficient mixing and heat transfer in larger reactors, controlling impurity formation, and handling potentially hazardous reagents and intermediates at a larger scale.[1][2]

Q2: How does the choice of reducing agent for the synthesis of this compound impact scalability?

A2: The choice of reducing agent is critical for a scalable process. While laboratory-scale syntheses might employ reagents like sodium cyanoborohydride, these can be expensive and generate hazardous waste, limiting their industrial applicability.[3] Catalytic hydrogenation is often a more scalable and greener alternative, though it requires careful optimization of catalyst, solvent, pressure, and temperature to avoid over-reduction to cyclohexylamine.[4]

Q3: What are the safety considerations for the large-scale synthesis of this compound?

A3: Hydroxylamine and its derivatives can be thermally unstable.[3] A thorough hazard evaluation is essential before scaling up. This includes understanding the thermal decomposition profile of intermediates and the final product, as well as managing the risks associated with flammable solvents and pyrophoric catalysts if used. Operations should be conducted in well-ventilated areas with appropriate personal protective equipment.

Q4: How can I minimize the formation of byproducts during scale-up?

A4: Byproduct formation can be minimized by precise control over reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial, as temperature fluctuations can lead to side reactions.[5]

  • Stoichiometry: Careful control of the molar ratios of reactants is necessary to prevent side reactions resulting from an excess of any single reactant.

  • Mixing: Efficient mixing is required to ensure homogenous reaction conditions and prevent localized "hot spots" or concentration gradients that can promote side reactions.[1]

Troubleshooting Guide

Low Yield

Question: We are experiencing a significant drop in yield for the this compound synthesis upon moving from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?

Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Inadequate Mixing: What is effective in a small flask may be insufficient in a large reactor, leading to poor mass and heat transfer.[1]

    • Troubleshooting: Evaluate the reactor's agitation system. Consider changing the impeller type, agitation speed, or baffle configuration to improve mixing efficiency.

  • Poor Temperature Control: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. Runaway temperatures can lead to product degradation or side reactions.[1]

    • Troubleshooting: Ensure the reactor's cooling system is adequate. Implement controlled addition of reagents to manage the reaction exotherm.

  • Catalyst Deactivation: If using a heterogeneous catalyst, issues like poisoning or coking can become more pronounced at a larger scale.[5]

    • Troubleshooting: Analyze the catalyst for poisons. Ensure the purity of starting materials and solvents. Optimize reaction conditions to minimize catalyst degradation.

Impurity Profile Changes

Question: The purity of our this compound has decreased on a larger scale, with an increase in cyclohexylamine and other unidentified impurities. What steps can we take to improve purity?

Answer: Changes in the impurity profile often point to issues with reaction control and work-up procedures at scale.

  • Over-reduction: In catalytic hydrogenations, prolonged reaction times or higher hydrogen pressure at scale can lead to the over-reduction of the hydroxylamine to the corresponding amine.[4]

    • Troubleshooting: Carefully monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint. Re-optimize hydrogen pressure and catalyst loading for the larger scale.

  • Work-up and Isolation Issues: The efficiency of extractions and crystallizations can differ significantly between lab and plant scale.

    • Troubleshooting: Re-evaluate the solvent volumes and number of extractions for the work-up. For crystallization, study the cooling profile and agitation, as these can impact crystal size and purity.

Scale-Up Parameter Comparison

ParameterLaboratory Scale (1L)Pilot Scale (100L) - Potential IssuesRecommended Solutions
Reaction Temperature Easily controlled with heating mantle/ice bathPotential for hot spots and thermal gradients[1]Use a jacketed reactor with a reliable temperature control unit; consider controlled reagent addition.
Mixing Magnetic stirrerInefficient mixing leading to non-homogeneity[1]Employ mechanical overhead stirrer with appropriate impeller design; perform mixing studies.
Reaction Time Typically shorterMay increase due to mass transfer limitationsMonitor reaction closely with in-process controls to determine endpoint.
Catalyst Loading Higher catalyst to substrate ratio may be usedCost and filtration challenges with high loadingOptimize catalyst loading to balance reaction rate and cost; evaluate catalyst recycling.
Work-up Simple liquid-liquid extractionEmulsion formation; larger solvent volumesUse appropriate anti-emulsion agents; optimize solvent ratios and mixing during extraction.

Experimental Protocol: Catalytic Reduction of Cyclohexanone Oxime

This protocol is a representative method for the synthesis of this compound and will require optimization for specific equipment and scales.

Materials:

  • Cyclohexanone oxime

  • Platinum on carbon (Pt/C) catalyst (e.g., 5 wt%)

  • Ethanol (or other suitable solvent)

  • Pressurized hydrogenation reactor

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under the inert atmosphere, charge the reactor with cyclohexanone oxime and ethanol.

  • Catalyst Addition: Carefully add the Pt/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge the headspace with hydrogen. Pressurize the reactor to the desired hydrogen pressure and begin agitation. Maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC, or TLC) to check for the disappearance of the starting material and the formation of the product and any byproducts.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Product Isolation: The crude this compound can be purified by recrystallization or distillation.

Scale-Up Considerations:

  • Heat Management: The hydrogenation of oximes is an exothermic process. Ensure the reactor's cooling capacity is sufficient to maintain the target temperature.

  • Catalyst Handling: At a larger scale, the handling of pyrophoric catalysts requires specialized procedures and equipment to ensure safety.

  • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor and all associated equipment must be properly grounded and operated in a well-ventilated area.

Visualizations

Troubleshooting_Workflow A Problem Identified (e.g., Low Yield, High Impurity) B Investigate Potential Causes A->B C Hypothesize Root Cause(s) B->C D Design Small-Scale Experiment to Test Hypothesis C->D E Analyze Results D->E E->B Hypothesis Incorrect F Implement Solution on a Larger Scale E->F Hypothesis Confirmed G Verify Solution and Monitor Process F->G G->B Unsuccessful H Problem Resolved G->H Successful

Caption: Troubleshooting workflow for scaling up chemical synthesis.

Problem_Cause_Relationship cluster_problems Common Problems cluster_causes Potential Causes P1 Low Yield C1 Poor Mixing P1->C1 C2 Inadequate Temperature Control P1->C2 C4 Catalyst Deactivation P1->C4 P2 High Impurity P2->C1 P2->C2 C3 Impure Starting Materials P2->C3 C5 Suboptimal Work-up P2->C5 P3 Poor Reproducibility P3->C1 P3->C2 P3->C3

Caption: Relationship between common scale-up problems and their potential causes.

References

Technical Support Center: GC-MS Analysis of N-Cyclohexylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclohexylhydroxylamine and identifying its reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions involving this compound or its synthesis?

A1: Depending on the specific reaction (e.g., reduction of nitrocyclohexane, oxidation of cyclohexylamine, or reactions using this compound as a starting material), you can anticipate several common byproducts. This compound itself can be a byproduct in the synthesis of cyclohexanone oxime from nitrocyclohexane.[1][2][3] Key compounds to look for include:

  • Cyclohexanone: Often a starting material or can be formed via hydrolysis of cyclohexanone oxime.[4]

  • Cyclohexanone Oxime: A primary product in many related syntheses and an important industrial intermediate.[5]

  • Cyclohexylamine: The fully reduced product, which can form if reaction conditions are too strong or prolonged.[5]

Q2: I am seeing unexpected peaks in my GC-MS chromatogram. What are the first steps to identify them?

A2: Unidentified peaks are a common challenge. Follow these steps to characterize them:

  • Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. Identify the molecular ion peak (M+). For compounds with one nitrogen atom, like many expected byproducts here, the molecular ion will have an odd mass according to the Nitrogen Rule.[6]

  • Check the Fragmentation Pattern: Compare the fragmentation pattern to known spectra in a library (e.g., NIST, Wiley). Look for characteristic losses. For example, the loss of a hydroxyl group (·OH, 17 Da) or fragments corresponding to the cyclohexane ring.

  • Review Your Reaction Pathway: Consider potential side reactions, incomplete conversions, or reactions with solvents or atmospheric contaminants. For instance, this compound is an intermediate in the hydrogenation of nitrocyclohexane to cyclohexanone oxime.[1] Incomplete reaction could leave starting material, while over-reduction could produce cyclohexylamine.[7]

  • Consider Derivatization Artifacts: If you are using a derivatization agent (e.g., for silylation or acylation), peaks from the agent itself or its breakdown products can appear. Run a blank sample with just the solvent and derivatizing agent to identify these artifacts.

Q3: Why are my chromatographic peaks for this compound broad or tailing?

A3: Poor peak shape for this compound is typically due to its polarity and the presence of active hydrogen atoms in the hydroxyl and amine groups (-NHOH). These groups can interact strongly with active sites in the GC inlet and column, causing peak tailing.

  • Solution: Derivatization is highly recommended. Converting the active hydrogens to less polar groups, for example through silylation (using agents like BSTFA or MTBSTFA) or acylation, will significantly improve volatility and peak shape.[8]

  • Other Causes: Check for system activity (dirty inlet liner, column contamination), incorrect column choice (use a low-polarity column like a 5% phenyl-methylpolysiloxane), or a sample that is too concentrated.

Q4: How can GC-MS help differentiate between isomers like this compound and Cyclohexanone Oxime?

A4: While these compounds are isomers (same molecular formula C₆H₁₃NO and similar molecular weight), their fragmentation patterns in MS will be distinct due to their different structures.

  • This compound: Will likely show fragmentation related to the N-O bond and the loss of hydroxylamine-related fragments.

  • Cyclohexanone Oxime: Will fragment in a manner characteristic of oximes, often involving rearrangements like the Beckmann rearrangement under certain conditions.[5] Their retention times will also differ on the GC column due to differences in their volatility and polarity.

Q5: What are the characteristic mass fragments for this compound and its common byproducts?

A5: Identifying key fragments is crucial for confirmation. While a library search is best, some characteristic ions can be predicted. The table below summarizes expected molecular ions and potential key fragments.

Data Presentation: Common Analytes and Mass Spectral Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Potential Key Fragments (m/z)
This compound C₆H₁₃NO115.1711598 (M-OH), 82, 56, 41
CyclohexanoneC₆H₁₀O98.149883, 70, 55, 42
Cyclohexanone OximeC₆H₁₁NO113.1611396 (M-OH), 84, 69, 55
CyclohexylamineC₆H₁₃N99.179984, 56 (base peak), 43

Note: Fragmentation patterns are predictive and should be confirmed with library data or authentic standards. The base peak for Cyclohexylamine is often m/z 56.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active hydrogens on analyte interacting with system. 2. Contaminated or active GC inlet liner. 3. Column degradation or contamination.1. Derivatize the sample to block active sites on the molecule.[8] 2. Replace the inlet liner and septum. Use a deactivated liner. 3. Condition the column or trim the first few centimeters.
No Peaks Detected 1. Analyte is not volatile enough (non-derivatized). 2. Incorrect GC-MS parameters. 3. Sample concentration is too low. 4. Syringe or injector issue.1. Derivatize the sample to increase volatility.[8] 2. Verify inlet temperature, oven program, and MS scan range. 3. Concentrate the sample or inject a larger volume. 4. Check the syringe for blockage and ensure proper injection.
Co-elution of Peaks 1. GC oven temperature program is not optimized. 2. Inappropriate GC column phase.1. Slow down the temperature ramp rate or add an isothermal hold to improve separation. 2. Use a column with a different selectivity if co-elution persists.
Unidentified Peaks 1. Contamination from solvent, glassware, or reagents. 2. Side reactions or unexpected byproducts. 3. Derivatization agent artifacts.1. Run a solvent blank. Ensure all glassware is scrupulously clean. 2. Analyze the mass spectrum and fragmentation to propose a structure.[9] 3. Run a derivatization blank (reagent + solvent only).

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Silylation)

This protocol describes a general method for preparing a reaction mixture for GC-MS analysis by silylation, which is suitable for this compound and its polar byproducts.

Materials:

  • Reaction mixture aliquot

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer approximately 100-200 µL of the reaction mixture to a clean GC vial.

  • Solvent Evaporation: If the reaction solvent is not suitable for derivatization (e.g., contains water), evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. Cap it tightly immediately.

  • Reaction: Vortex the vial for 30 seconds. Place it in a heating block at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Standard GC-MS Method Parameters

These are typical starting parameters. They should be optimized for your specific instrument and analytes.

ParameterSetting
GC System Agilent GC or equivalent
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program - Initial Temp: 60°C, hold for 2 min - Ramp: 10°C/min to 280°C - Final Hold: Hold at 280°C for 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range 35 - 450 amu

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Reaction Mixture Aliquot B Solvent Evaporation (if needed) A->B C Addition of Derivatization Reagent B->C D Heating Step (e.g., 60°C, 30 min) C->D E GC-MS Injection & Separation D->E F Mass Spectrometry Detection (EI, 70eV) E->F G Chromatogram Peak Integration F->G H Mass Spectra Library Search G->H I Byproduct Identification H->I

Caption: Workflow for GC-MS analysis of this compound byproducts.

reaction_pathway cluster_main Nitrocyclohexane Reduction Pathway cluster_side Related Compounds A Nitrocyclohexane B This compound (Intermediate/Byproduct) A->B Partial Reduction C Cyclohexanone Oxime (Target Product) B->C Rearrangement/ Further Reaction D Cyclohexylamine (Over-reduction Byproduct) B->D Further Reduction E Cyclohexanone C->E Hydrolysis

Caption: Potential formation pathways for common byproducts.

References

strategies to minimize impurities in N-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Cyclohexylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to help you minimize impurities and maximize the yield and purity of your product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Over-reduction to Cyclohexylamine The reduction of nitrocyclohexane is a stepwise process. Aggressive reaction conditions can lead to the further reduction of the desired hydroxylamine to the corresponding amine. To mitigate this, consider modifying the reaction parameters. A decrease in reaction temperature and pressure can favor the formation of this compound. For instance, increasing temperature and pressure generally increases the selectivity towards cyclohexylamine[1].
Formation of Cyclohexanone Oxime This compound is an intermediate in the synthesis of cyclohexanone oxime. Certain catalysts and reaction conditions can promote the conversion of the hydroxylamine to the oxime. Catalyst choice is crucial; for example, decorated Pt nanoparticles have been shown to promote the formation of cyclohexanone oxime[2]. Modifying the catalyst, such as by the addition of sodium cations to a Pt/TiO2 catalyst, can alter selectivity[2].
Sub-optimal Catalyst Activity The choice and preparation of the catalyst significantly impact the reaction outcome. Ensure the catalyst is fresh and properly activated. The support material can also play a role; for example, palladium nanoparticles on various carbon materials have shown high activity and selectivity under specific conditions[1].
Inefficient Reaction Work-up Product loss can occur during extraction and purification steps. Ensure complete extraction from the reaction mixture and minimize losses during solvent removal and purification.

Problem 2: High Levels of Cyclohexylamine Impurity

Potential Cause Troubleshooting Action
Excessive Hydrogen Pressure High hydrogen pressure drives the reduction reaction towards the fully reduced product, cyclohexylamine. Reducing the hydrogen pressure can help to stop the reaction at the hydroxylamine stage. Studies have shown that selectivity to cyclohexylamine increases with increasing pressure[1].
Elevated Reaction Temperature Similar to pressure, higher temperatures provide the energy for the complete reduction to the amine. Lowering the reaction temperature can significantly improve the selectivity for this compound[1].
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the conversion of the desired product into byproducts. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Choice of Catalyst Some catalysts inherently favor the formation of the amine. For example, catalytic hydrogenation of aniline over Ni and Co catalysts is a common industrial method for producing cyclohexylamine[1]. Consider screening different catalysts to find one with higher selectivity for the hydroxylamine.

Problem 3: Presence of Cyclohexanone Impurity

Potential Cause Troubleshooting Action
Hydrolysis of Intermediate or Product The presence of water and acidic conditions can lead to the hydrolysis of intermediates or the desired product to form cyclohexanone. Ensure the use of dry solvents and equipment. The use of a decorated Pt/TiO2 catalyst has been shown to result in cyclohexanone as the main undesired byproduct[2].
Catalyst-Promoted Isomerization/Decomposition Certain catalyst sites can promote the conversion of this compound or related intermediates to cyclohexanone. Modification of the catalyst surface, for instance, by doping with sodium, can suppress the formation of cyclohexanone by neutralizing acidic sites[2].
Oxidation of Cyclohexanol Impurity If the starting material, nitrocyclohexane, is produced via the oxidation of cyclohexane, it may contain cyclohexanol as an impurity. This can be oxidized to cyclohexanone under certain reaction conditions. Ensure the purity of the starting nitrocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound?

A1: The most common impurities are cyclohexylamine, cyclohexanone, and unreacted nitrocyclohexane. Cyclohexylamine is the over-reduction product, while cyclohexanone can form through hydrolysis or other side reactions[1][2].

Q2: How can I monitor the progress of the reaction to avoid over-reduction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of nitrocyclohexane, this compound, and cyclohexylamine, you can visualize the consumption of the starting material and the formation of the product and major byproduct. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q3: What is the impact of solvent choice on the reaction?

A3: The solvent can influence the solubility of reactants and the activity of the catalyst. Polar aprotic solvents are often used for such reductions. It is crucial to use a solvent that does not react with the starting materials, intermediates, or products.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For separating mixtures with closely related polarities, column chromatography using silica gel or alumina can be employed. The eluent system will need to be optimized to achieve good separation.

  • Distillation: If the product and impurities are liquids with sufficiently different boiling points, distillation under reduced pressure can be an effective purification technique.

Q5: How can I quantitatively determine the purity of my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for purity assessment. A validated HPLC method can provide accurate quantification of the main component and any impurities. GC-MS is particularly useful for identifying and quantifying volatile impurities. A GC-MS method has been reported for the sensitive assay of the related compound cyclohexylamine[3].

Data on Impurity Formation

The following table summarizes the general trends in impurity formation based on reaction conditions during the catalytic hydrogenation of nitrocyclohexane.

Reaction Parameter Effect on Impurity Profile
Temperature Increasing temperature generally leads to a higher conversion rate but can decrease selectivity for this compound by promoting the formation of cyclohexylamine[1].
Pressure Higher hydrogen pressure favors the formation of the fully reduced product, cyclohexylamine. Above 6 bar, the selectivity to cyclohexanone oxime (a related product) decreases, and the formation of cyclohexanone is observed, with a maximum at 11 bar[1].
Catalyst The choice of catalyst and support is critical. For example, a 1 wt% Au/Al2O3 catalyst showed high selectivity to cyclohexanone oxime at 6 bar, while at higher pressures, cyclohexanone and other byproducts were formed[1]. Decorated Pt nanoparticles promote the formation of cyclohexanone oxime, with cyclohexanone as a major byproduct[2].
Catalyst Modifiers The addition of modifiers can significantly alter selectivity. For instance, the addition of sodium cations to a decorated Pt/TiO2 catalyst can increase the selectivity to cyclohexanone oxime to approximately 85% at 95% conversion by suppressing side reactions[2].

Experimental Protocols

1. Synthesis of this compound via Catalytic Hydrogenation of Nitrocyclohexane

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on available equipment and desired purity.

  • Materials:

    • Nitrocyclohexane

    • Palladium on Carbon (Pd/C, 5%) or other suitable catalyst

    • Ethanol (or other suitable solvent)

    • Hydrogen gas

    • Filter aid (e.g., Celite)

  • Procedure:

    • In a hydrogenation vessel, dissolve nitrocyclohexane in ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C).

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

2. Purification of this compound by Recrystallization

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

    • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

3. Purity Analysis by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Detection: UV detection at a wavelength where this compound and potential impurities show absorbance.

  • Procedure:

    • Prepare standard solutions of this compound and any known impurities.

    • Prepare a solution of the sample to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks based on retention times and peak areas compared to the standards.

Visualizations

Synthesis_Pathway Nitrocyclohexane Nitrocyclohexane Hydroxylamine This compound Nitrocyclohexane->Hydroxylamine Reduction Amine Cyclohexylamine Hydroxylamine->Amine Over-reduction Oxime Cyclohexanone Oxime Hydroxylamine->Oxime Isomerization Ketone Cyclohexanone Hydroxylamine->Ketone Hydrolysis

Caption: Reaction pathway for the reduction of nitrocyclohexane.

Troubleshooting_Impurity_Formation cluster_conditions Reaction Conditions cluster_impurities Resulting Impurities High_Temp High Temperature Cyclohexylamine Cyclohexylamine High_Temp->Cyclohexylamine High_Pressure High Pressure High_Pressure->Cyclohexylamine Wrong_Catalyst Inappropriate Catalyst Wrong_Catalyst->Cyclohexylamine Cyclohexanone Cyclohexanone Wrong_Catalyst->Cyclohexanone

Caption: Factors leading to common impurity formation.

References

dealing with emulsion formation during N-Cyclohexylhydroxylamine workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of N-Cyclohexylhydroxylamine.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge during the aqueous workup of reactions involving this compound, leading to difficult phase separation and potential loss of product. This guide provides a systematic approach to troubleshoot and resolve these issues.

dot

Emulsion_Troubleshooting start Emulsion Observed During This compound Workup check_solids Are there suspended solids? start->check_solids filter_celite Filter through Celite check_solids->filter_celite Yes initial_steps Initial Mechanical & Physical Methods check_solids->initial_steps No check_emulsion_broken Emulsion broken? filter_celite->check_emulsion_broken continue_workup Continue Workup check_emulsion_broken->continue_workup Yes check_emulsion_broken->initial_steps No let_stand Let the mixture stand (30-60 min) initial_steps->let_stand gentle_swirl Gently swirl or stir let_stand->gentle_swirl check_separation1 Separation? gentle_swirl->check_separation1 check_separation1->continue_workup Yes chemical_intervention Chemical Intervention check_separation1->chemical_intervention No add_brine Add saturated NaCl (brine) chemical_intervention->add_brine check_separation2 Separation? add_brine->check_separation2 check_separation2->continue_workup Yes adjust_ph Adjust pH check_separation2->adjust_ph No add_acid Add dilute acid (e.g., 1M HCl) to pH ~2 adjust_ph->add_acid Product stable in acid? add_base Add dilute base (e.g., 1M NaOH) if product is acid-sensitive adjust_ph->add_base Product unstable in acid? check_separation3 Separation? add_acid->check_separation3 add_base->check_separation3 check_separation3->continue_workup Yes advanced_methods Advanced Methods check_separation3->advanced_methods No change_solvent Change Organic Solvent advanced_methods->change_solvent centrifuge Centrifugation change_solvent->centrifuge

Caption: Troubleshooting workflow for emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation during the workup of this compound?

A1: Emulsion formation is often attributed to the presence of surfactants or finely divided solids that stabilize the interface between the aqueous and organic layers. For this compound, potential causes include:

  • Amphiphilic Nature : As a hydroxylamine, it possesses both polar (hydroxylamine group) and nonpolar (cyclohexyl group) characteristics, allowing it to act as a surfactant-like molecule, especially at certain pH values.

  • Suspended Solids : Insoluble byproducts or unreacted starting materials can act as Pickering stabilizers for an emulsion.[1][2]

  • High pH : Basic conditions can deprotonate acidic byproducts, forming salts that can act as soaps.

  • Vigorous Shaking : Excessive agitation of the separatory funnel can create fine droplets that are slow to coalesce.

Q2: I have an emulsion. What is the first thing I should try?

A2: The simplest and often effective first step is to allow the mixture to stand undisturbed for 30 to 60 minutes.[3] Gentle swirling or tapping of the separatory funnel can also help to break up the emulsion.[3][4] If suspended solids are visible, filtering the entire mixture through a pad of Celite can be very effective.[1]

Q3: "Salting out" is often recommended. How does this work and how do I do it?

A3: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[4][5] This makes the organic components, including your product and any organic impurities, less soluble in the aqueous phase, which can help to break the emulsion.[4] To do this, add a volume of brine to the separatory funnel, gently invert a few times, and allow the layers to separate.

Salting Out Parameters
Reagent Saturated Sodium Chloride (Brine)
Volume to Add 10-20% of the total volume
Mixing Gentle inversions (2-3 times)
Standing Time 15-30 minutes

Q4: Can changing the pH of the aqueous layer help break the emulsion?

A4: Yes, adjusting the pH can be a very effective method.[3][4] this compound is a base. By adding a dilute acid (e.g., 1M HCl) to lower the pH to around 2, the hydroxylamine will be protonated, increasing its solubility in the aqueous layer and potentially destabilizing the emulsion.[3] Conversely, if the emulsion is caused by acidic impurities, adding a dilute base might help. Caution should be exercised to ensure your target compound is stable at the adjusted pH.[4]

Q5: I've tried standing, salting out, and pH adjustment, but the emulsion persists. What are my next options?

A5: If simpler methods fail, you can try the following:

  • Filtration through Celite : As mentioned, this is particularly useful if fine solid particles are stabilizing the emulsion.[1]

  • Change the Organic Solvent : Sometimes, simply adding a different organic solvent that is miscible with the current one but has different properties can disrupt the emulsion.[4] For example, adding some ethyl acetate to a dichloromethane extraction. Some solvents like dichloromethane are more prone to forming emulsions.[2]

  • Centrifugation : If available, centrifuging the mixture is a highly effective mechanical method for breaking emulsions.[3][4]

  • Ultrasonic Bath : Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to coalesce the dispersed droplets.[3]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

  • Observation : An emulsion has formed in the separatory funnel containing the crude this compound reaction mixture, an organic solvent (e.g., ethyl acetate), and an aqueous wash.

  • Preparation : Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition : Add a volume of brine equivalent to 10-20% of the total liquid volume in the separatory funnel.

  • Mixing : Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously.

  • Separation : Place the funnel back on the ring stand and allow it to sit undisturbed for 15-30 minutes.

  • Observation : Observe for the formation of a distinct interface between the aqueous and organic layers.

  • Collection : Once separated, drain the aqueous layer and then collect the organic layer.

Protocol 2: Breaking an Emulsion by pH Adjustment

  • Observation : A persistent emulsion is present after initial attempts to separate the layers.

  • pH Check : Using pH paper, determine the approximate pH of the aqueous layer.

  • Acidification (if product is acid-stable) :

    • Slowly add 1M HCl dropwise to the separatory funnel with gentle swirling.

    • Periodically stop, allow the layers to settle slightly, and check the pH of the aqueous layer.

    • Continue adding acid until the pH is approximately 2.

  • Observation : Allow the mixture to stand and observe if the emulsion breaks.

  • Workup Continuation : Once the layers have separated, proceed with the extraction. Remember that your product may now be in the aqueous layer as a salt. Neutralize the aqueous layer and extract with an organic solvent to recover the product.

Reagent Concentration Target pH Caution
Hydrochloric Acid1 M (aq)~2Product may become water-soluble
Sodium Hydroxide1 M (aq)~10-12Check product stability in base

dot

Experimental_Workflow start Start: Reaction Mixture in Separatory Funnel Emulsion Forms step1 Step 1: Add Saturated Brine Volume: 10-20% of total Mix Gently start:f1->step1:f0 check1 Separation? step1:f2->check1 step2 Step 2: Adjust pH Add 1M HCl to pH ~2 (Check product stability) check1->step2:f0 No end End: Layers Separated Continue with Extraction check1->end Yes check2 Separation? step2:f2->check2 step3 Step 3: Filter Pass through Celite plug check2->step3:f0 No check2->end Yes step3:f1->end

Caption: Sequential experimental workflow for breaking emulsions.

References

Validation & Comparative

A Comparative Guide to Purity Validation of N-Cyclohexylhydroxylamine: Elemental Analysis vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elemental analysis with other analytical techniques for the purity validation of N-Cyclohexylhydroxylamine. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate method for specific research and quality control needs.

Introduction to Purity Validation of this compound

This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its purity is critical to ensure the safety and efficacy of the final products. Elemental analysis is a fundamental technique for determining the elemental composition of a pure substance and, by extension, its purity. This guide compares the utility of elemental analysis with modern chromatographic and spectroscopic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the comprehensive purity assessment of this compound.

Comparison of Analytical Techniques

A multi-pronged approach is often optimal for a thorough purity assessment. While elemental analysis provides a direct measure of the elemental composition, chromatographic techniques excel at separating and quantifying impurities.

Analytical Method Parameter Measured Typical Purity Specification Key Advantages Limitations
Elemental Analysis (CHNS) Elemental Composition (%C, %H, %N)Within ±0.4% of theoretical values[2][3]Provides a fundamental measure of purity against the theoretical composition. Can detect inorganic impurities and residual solvents that may not be visible by other methods.Does not provide information on the nature or number of individual impurities. Requires a relatively pure sample for accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (area %) and Impurity Profile≥99.0%High sensitivity and selectivity for volatile and semi-volatile impurities. Provides structural information about impurities through mass spectrometry.May require derivatization for polar compounds like this compound to improve volatility and thermal stability.[4]
High-Performance Liquid Chromatography (HPLC) Purity (area %) and Impurity Profile≥99.0%Suitable for a wide range of compounds, including polar and non-volatile substances.[5] Can be used for both qualitative and quantitative analysis of impurities.May not be suitable for highly volatile impurities. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation and Purity (quantitative NMR)Conforms to structure; Purity ≥97.0%[6]Provides detailed structural information and can be used for quantitative purity assessment (qNMR) without a reference standard for every impurity.[7]Lower sensitivity for trace impurities compared to chromatographic methods.

Data Presentation: Quantitative Purity Analysis

The following tables present a comparison of theoretical and hypothetical experimental data for the purity validation of a single batch of this compound using different analytical techniques.

Table 1: Elemental Analysis Data

The theoretical elemental composition of this compound (C₆H₁₃NO) is calculated as follows:

  • Carbon (C): (6 * 12.011) / 115.17 * 100% = 62.59%

  • Hydrogen (H): (13 * 1.008) / 115.17 * 100% = 11.38%

  • Nitrogen (N): (1 * 14.007) / 115.17 * 100% = 12.16%

  • Oxygen (O): (1 * 15.999) / 115.17 * 100% = 13.89% (by difference)

Element Theoretical Value (%) Experimental Value (%) Difference (%)
Carbon (C)62.5962.45-0.14
Hydrogen (H)11.3811.45+0.07
Nitrogen (N)12.1612.08-0.08

Note: The experimental values are hypothetical for illustrative purposes. For publication in many chemistry journals, the deviation from the theoretical value is expected to be within ±0.4%.[2][3]

Table 2: Chromatographic Purity Data

Analytical Method Purity (Area %) Major Impurity Detected Impurity Content (Area %)
GC-MS 99.5Cyclohexanone Oxime0.3
HPLC 99.6Unidentified Polar Impurity0.2

Note: The data presented are representative and would be obtained from the respective chromatograms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Elemental Analysis (CHNS)

Objective: To determine the weight percent of carbon, hydrogen, and nitrogen in a sample of this compound.

Instrumentation: CHNS/O Elemental Analyzer

Procedure:

  • Sample Preparation: A sample of this compound (2-5 mg) is accurately weighed into a tin capsule. The sample should be a fine, dry powder.

  • Combustion: The tin capsule containing the sample is dropped into a combustion tube at approximately 1000°C with a constant flow of helium carrier gas and a pulse of pure oxygen.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a reduction tube containing copper to convert NOx to N₂. The resulting gases are then separated using a gas chromatography column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).

  • Quantification: The instrument is calibrated using a certified organic standard (e.g., acetanilide). The software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile or semi-volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Derivatization (Silylation): To a vial containing 1 mg of this compound, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Cap the vial and heat at 60-70°C for 30 minutes.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the derivatized this compound in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any non-volatile or polar impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution / Derivatization Weighing->Dissolution EA Elemental Analysis Dissolution->EA GCMS GC-MS Dissolution->GCMS HPLC HPLC Dissolution->HPLC EA_Data Elemental Composition (%) EA->EA_Data GCMS_Data Chromatogram & Mass Spectra GCMS->GCMS_Data HPLC_Data Chromatogram HPLC->HPLC_Data Purity_Report Purity Validation Report EA_Data->Purity_Report GCMS_Data->Purity_Report HPLC_Data->Purity_Report G cluster_0 Primary Assessment cluster_1 Further Investigation cluster_2 Outcome Start Purity Validation Required Elemental Elemental Analysis (Overall Purity) Start->Elemental Chromatography Chromatography (HPLC/GC) (Impurity Profile) Start->Chromatography Pure Purity Confirmed Elemental->Pure Results within specification Impure Further Purification Required Elemental->Impure Results out of specification Spectroscopy Spectroscopy (NMR/MS) (Structural Confirmation) Chromatography->Spectroscopy Impurity detected Chromatography->Pure No significant impurities Spectroscopy->Impure Structure of impurity confirmed

References

A Comparative Guide to the Efficiency of N-Cyclohexylhydroxylamine and Other Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, selecting the optimal compound to control chemical reactions or mitigate oxidative stress is a critical decision. This guide provides a framework for comparing the efficiency of N-Cyclohexylhydroxylamine with other hydroxylamines in two key applications: polymerization inhibition and antioxidant activity. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on providing detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Understanding the Role of this compound

This compound is an organic compound that, like other hydroxylamines, possesses the ability to act as a potent radical scavenger. This property makes it a candidate for applications such as:

  • Polymerization Inhibition: In the manufacturing and storage of monomers, unwanted polymerization can lead to product degradation and safety hazards. Hydroxylamines can terminate the free radical chain reactions that drive this process.

  • Antioxidant: In biological and chemical systems, free radicals can cause oxidative damage to molecules. Hydroxylamines can neutralize these radicals, thereby acting as antioxidants.

The efficiency of this compound in these roles is determined by its chemical structure and reaction kinetics compared to other hydroxylamines and classes of inhibitors or antioxidants.

Data Presentation: A Framework for Comparison

To facilitate a direct and meaningful comparison, experimental data should be organized to highlight key performance metrics. Below are template tables for structuring results obtained from the experimental protocols provided in this guide.

Table 1: Comparative Efficacy of Hydroxylamines as Polymerization Inhibitors

Hydroxylamine DerivativeConcentration (ppm)MonomerTemperature (°C)Induction Period (min)Rate of Polymerization (%/min)
This compound
Hydroxylamine A
Hydroxylamine B
Control (No Inhibitor)0

Table 2: Comparative Antioxidant Activity of Hydroxylamines

Hydroxylamine DerivativeIC50 Value (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compound
Hydroxylamine A
Hydroxylamine B
Ascorbic Acid (Positive Control)

Experimental Protocols

The following sections detail the methodologies for evaluating and comparing the efficiency of this compound and other hydroxylamines.

Experiment 1: Evaluation of Polymerization Inhibition

This protocol describes a method to determine the effectiveness of a hydroxylamine in preventing the thermal polymerization of a monomer, such as styrene or methyl methacrylate. The key metrics are the induction period (the time before polymerization begins) and the rate of polymerization after the induction period. A longer induction period and a slower rate of polymerization indicate a more effective inhibitor.

Materials:

  • Monomer (e.g., styrene, freshly distilled to remove any existing polymer)

  • This compound

  • Other hydroxylamines for comparison

  • Inert solvent (e.g., toluene)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Constant temperature oil bath

  • Method for measuring polymer content (e.g., gravimetry, viscometry, or size-exclusion chromatography)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and other test hydroxylamines in the chosen monomer at a specific concentration (e.g., 1000 ppm).

  • Reaction Setup: Place a measured volume of the monomer solution containing the inhibitor into the reaction vessel. A control sample with no inhibitor should also be prepared.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen, which can interfere with the polymerization process.

  • Initiation of Polymerization: Place the reaction vessel in the pre-heated oil bath set to the desired temperature (e.g., 120°C for styrene).

  • Monitoring Polymerization: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quantification of Polymer: Determine the percentage of polymer in the aliquot. For gravimetry, this can be done by precipitating the polymer in a non-solvent (e.g., methanol for polystyrene), followed by drying and weighing.

  • Data Analysis: Plot the percentage of polymer as a function of time for each inhibitor and the control. The induction period is the time on the x-axis before a significant increase in polymer formation is observed. The rate of polymerization is the slope of the curve after the induction period.

G Experimental Workflow for Polymerization Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Solutions in Monomer setup Reaction Vessel Setup prep_inhibitor->setup prep_control Prepare Control (Monomer Only) prep_control->setup purge Purge with Nitrogen setup->purge heat Heat to Desired Temperature purge->heat sample Withdraw Aliquots at Time Intervals heat->sample quantify Quantify Polymer Content sample->quantify plot Plot % Polymer vs. Time quantify->plot determine Determine Induction Period and Rate plot->determine

Workflow for Polymerization Inhibition Assay
Experiment 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of a compound.[1][2][3][4] The assay measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be quantified spectrophotometrically. The efficiency is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a more potent antioxidant.[5][6][7]

Materials:

  • This compound

  • Other hydroxylamines for comparison

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound and other test hydroxylamines in methanol. A similar dilution series should be prepared for the positive control (ascorbic acid).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of each sample dilution (e.g., 100 µL).

  • Initiation of Reaction: To each well/cuvette, add a larger volume of the DPPH solution (e.g., 100 µL) and mix well. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using the spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the % inhibition against the concentration of the hydroxylamine. The IC50 value is the concentration that corresponds to 50% inhibition on the graph.

G Experimental Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Samples/Controls with DPPH Solution prep_dpph->mix prep_samples Prepare Serial Dilutions of Hydroxylamines prep_samples->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value from Plot calculate_inhibition->determine_ic50

Workflow for DPPH Antioxidant Assay

Concluding Remarks

References

A Comparative Guide to the Quantitative Analysis of N-Cyclohexylhydroxylamine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Cyclohexylhydroxylamine, a key chemical intermediate, is critical in various stages of research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the quantitative analysis of this compound. The selection of an appropriate analytical method is paramount for ensuring data quality, and this document presents supporting experimental data from closely related compounds to facilitate an informed decision.

Quantitative Performance Comparison

Table 1: Linearity and Detection Limits

ParameterHPLC-FLDGC-MS
Linear Range 1 - 1250 ng/mL5 - 1500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.49 ng/mL1.55 ng/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 2: Accuracy and Precision

ParameterHPLC-FLDGC-MS
Accuracy (Recovery) 95.85% - 100.70%91.54% - 99.64%
Precision (RSD%) 0.25% - 0.82%1.25% - 3.97%

Data sourced from a comparative study on cyclohexylamine.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the analysis of amines after derivatization to introduce a fluorescent tag.

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Derivatization: Pre-column derivatization with a fluorescent agent (e.g., dansyl chloride) is necessary for sensitive detection.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Sample Preparation: Dissolution of the sample in the mobile phase, followed by the derivatization reaction. All solutions should be filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization may be required to improve peak shape and thermal stability.[2][3]

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1MS).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection: Splitless injection mode is often used for trace analysis.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.

  • Derivatization: Silylation or acylation can be used to increase the volatility and reduce the polarity of this compound, preventing peak tailing.[5]

  • Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantification.[4]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume, making it a suitable alternative for the analysis of charged species like protonated amines.[6][7][8]

  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the analyte is in its cationic form.

  • Voltage: A high voltage (e.g., 25 kV) is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Direct UV detection at a low wavelength (e.g., 200-210 nm).

  • Sample Preparation: Simple dissolution of the sample in the BGE. Filtration through a 0.22 µm filter is recommended.

Methodology and Workflow Diagrams

Visual representations of the experimental workflow and decision-making logic can aid in understanding and selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with Fluorescent Tag Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Experimental workflow for the HPLC-FLD analysis of this compound.

Decision tree for selecting an analytical method for this compound.

Conclusion

The choice between HPLC, GC, and CE for the quantitative analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

  • HPLC offers versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[9][10][11][12] When coupled with fluorescence detection after derivatization, it can achieve excellent sensitivity and precision, as demonstrated by the data for cyclohexylamine.[1]

  • GC is a powerful technique for volatile compounds and can provide high separation efficiency.[9][10][11][12] For amines, derivatization is often necessary to prevent analytical issues like peak tailing.[3] GC-MS offers high sensitivity and specificity, making it a strong choice for trace analysis and impurity profiling.[1]

  • CE provides the advantages of high efficiency, rapid analysis times, and low sample and reagent consumption.[6][7][8] It is particularly well-suited for the analysis of charged molecules in relatively clean sample matrices.

For routine quantitative analysis with high sensitivity, a validated HPLC-FLD method appears to be a robust and reliable choice. For the analysis of volatile impurities or when high specificity is required, GC-MS is a superior option. Capillary Electrophoresis presents a fast and efficient alternative, especially when sample volume is limited. Ultimately, the method of choice should be validated for its intended purpose to ensure the generation of accurate and reproducible data.

References

Kinetic Studies of N-Cyclohexylhydroxylamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of N-Cyclohexylhydroxylamine and related N-alkylhydroxylamine reactions. Due to the limited availability of direct kinetic data for this compound, this guide draws comparisons with closely related compounds to provide insights into its potential reactivity. The information presented is intended to support research and development in fields where hydroxylamine chemistry is critical.

Comparative Kinetic Data

N-AlkylhydroxylamineReactionReactant(s)Rate Constant (k)Temperature (°C)pHNotes
N-Methylhydroxylamine NitrosationNitroprusside1.6 ± 0.2 x 10⁵ M⁻²s⁻¹25.08.0The reaction is first-order in both N-methylhydroxylamine and nitroprusside, and also dependent on the hydroxide ion concentration. The activation parameters were determined to be ΔH# = 34 ± 3 kJ mol⁻¹ and ΔS# = -32 ± 11 J K⁻¹ mol⁻¹.
N-Isopropylhydroxylamine Deoxygenation (Reaction with O₂)Dissolved OxygenPseudo-first-order; Activation Energy (Ea) = 71.09 kJ/molNot specifiedBasicThe reaction is promoted by hydroxide ions and is described as a pseudo-first-order reaction. The study highlights its potential as an oxygen scavenger.[1][2]
Hydroxylamines from Cyclic Nitroxides (e.g., TEMPO-H) ComproportionationOxoammonium cation≤ 20 M⁻¹s⁻¹Not specifiedPhysiological (7.4)This reaction between the hydroxylamine and its corresponding oxoammonium cation is relatively slow in the physiological pH range.[3]
Dimethylamine (as a related amine) Reaction with Hydroxyl Radical (•OH)•OH(3.3 ± 0.2) x 10⁹ M⁻¹s⁻¹ (neutral form)Not specified7.0 - 11.0Rate constants were determined for both the neutral and protonated forms of the amine.[4]
Diethylamine (as a related amine) Reaction with Hydroxyl Radical (•OH)•OH(4.9 ± 0.1) x 10⁹ M⁻¹s⁻¹ (neutral form)Not specified7.0 - 11.0Similar to dimethylamine, the rate constant for the neutral form is significantly higher than for the protonated form.[4]

Experimental Protocols

The kinetic analysis of rapid reactions involving hydroxylamines, such as their oxidation or reactions with free radicals, often necessitates specialized techniques like the stopped-flow method. This method allows for the rapid mixing of reactants and subsequent monitoring of the reaction progress on a millisecond timescale.

Stopped-Flow Spectrophotometry for Kinetic Analysis

Objective: To determine the rate law and rate constant of a reaction involving this compound.

Apparatus:

  • Stopped-flow spectrophotometer

  • Syringes for reactant solutions

  • Mixing chamber

  • Observation cell (cuvette) with a defined path length

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare solutions of this compound and the other reactant (e.g., an oxidizing agent) in a suitable buffer to maintain a constant pH. The concentrations should be chosen to ensure the reaction occurs at an observable rate.

  • Instrument Setup:

    • Set the wavelength of the spectrophotometer to a value where a significant change in absorbance is expected upon reaction. This could be the wavelength at which a reactant is consumed or a product is formed.

    • Equilibrate the instrument and reactant solutions to the desired reaction temperature.

  • Loading Reactants: Load the reactant solutions into separate syringes of the stopped-flow apparatus.

  • Rapid Mixing and Data Acquisition:

    • Actuate the drive mechanism to rapidly inject the reactant solutions from the syringes into the mixing chamber.

    • The mixed solution then flows into the observation cell, triggering the data acquisition system to start recording the absorbance as a function of time.

    • The flow is abruptly stopped once the observation cell is filled, and the reaction is monitored in the static solution.

  • Data Analysis:

    • The change in absorbance over time is recorded.

    • The kinetic trace (absorbance vs. time) is then fitted to an appropriate mathematical model (e.g., first-order, second-order) to determine the observed rate constant (k_obs).

    • By varying the concentration of one reactant while keeping the other in excess (pseudo-first-order conditions), the dependence of k_obs on the reactant concentration can be determined, allowing for the elucidation of the rate law and the calculation of the rate constant (k).

Visualizations

Experimental Workflow for Stopped-Flow Kinetic Studies

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solution Prepare Reactant Solutions (this compound & Oxidant) instrument_setup Instrument Setup (Wavelength, Temperature) load_reactants Load Reactants into Syringes instrument_setup->load_reactants Proceed to Execution rapid_mixing Rapid Mixing load_reactants->rapid_mixing data_acquisition Data Acquisition (Absorbance vs. Time) rapid_mixing->data_acquisition kinetic_trace Generate Kinetic Trace data_acquisition->kinetic_trace Proceed to Analysis data_fitting Fit Data to Kinetic Model kinetic_trace->data_fitting determine_rate Determine Rate Law & Rate Constant data_fitting->determine_rate

Caption: Workflow for a typical stopped-flow kinetic experiment.

Conceptual Reaction Pathways of this compound

reaction_pathways cluster_oxidation Oxidation Pathways cluster_disproportionation Disproportionation CHA This compound (C₆H₁₁NHOH) Nitroxide Cyclohexylnitroxyl Radical (C₆H₁₁NHO•) CHA->Nitroxide [O] Amine Cyclohexylamine (C₆H₁₁NH₂) CHA->Amine Disproportionation (with Oxoammonium) Nitroso Nitroso-cyclohexane (C₆H₁₁NO) Nitroxide->Nitroso - H• Oxoammonium Oxoammonium Cation (C₆H₁₁NH=O⁺) Nitroxide->Oxoammonium - e⁻

Caption: Potential reaction pathways for this compound.

References

A Comparative Guide to Analytical Method Validation for N-Cyclohexylhydroxylamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Cyclohexylhydroxylamine (CHA) in complex matrices is critical for safety and efficacy assessments. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of CHA. The information presented is a synthesis of established analytical validation principles and data from studies on structurally related compounds.

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][2][3] This workflow ensures that the method is reliable, reproducible, and accurate for the quantification of the target analyte.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Parameters cluster_Implementation Implementation & Documentation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Develop_Protocol Develop Draft Method Protocol Select_Method->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Documentation Prepare Validation Report Stability->Documentation Routine_Use Implement for Routine Analysis Documentation->Routine_Use

Figure 1: A generalized workflow for analytical method validation.

Comparison of Analytical Methods

The following tables provide a comparative summary of GC-MS and LC-MS/MS methods for the analysis of cyclohexylamine derivatives, which can be extrapolated for this compound. The data is based on published literature for similar analytes.[4][5]

Quantitative Data Summary
Validation ParameterGC-MSLC-MS/MS
Linearity Range 5 - 1500 ng/mL1 - 1250 ng/mL
Correlation Coefficient (r²) > 0.996> 0.99
Limit of Detection (LOD) 1.55 ng/mL0.49 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL1.5 ng/mL
Accuracy (Recovery %) 91.54% - 99.64%95.85% - 100.70%
Precision (RSD %) 1.25% - 3.97%0.25% - 0.82%
Matrix Effect Can be significant; derivatization often required.Can be significant; requires careful optimization of source parameters and chromatography.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of CHA using GC-MS and LC-MS/MS. These protocols are based on methods developed for structurally similar compounds and may require optimization for specific matrices.[5][6]

GC-MS Method
Step Procedure
Sample Preparation 1. Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) after basification of the aqueous sample. 2. Derivatization: Evaporation of the organic extract and derivatization of the residue with a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and chromatographic performance. 3. Reconstitution: Reconstitution of the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
Instrumentation Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
Chromatographic Conditions Column: DB-1MS or similar non-polar capillary column. Carrier Gas: Helium at a constant flow rate. Injector Temperature: 250 °C Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C.
Mass Spectrometry Conditions Ionization Mode: Electron Ionization (EI) at 70 eV. Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and its derivative.
LC-MS/MS Method
Step Procedure
Sample Preparation 1. Protein Precipitation: For biological fluids, precipitation of proteins with a solvent like acetonitrile. 2. Dilution: For drug formulations, dilution with a suitable solvent mixture. 3. Filtration: Filtration of the sample through a 0.22 µm filter before injection.
Instrumentation High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (triple quadrupole or ion trap).
Chromatographic Conditions Column: C18 or HILIC column. Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Flow Rate: 0.2 - 0.5 mL/min. Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification, monitoring at least two transitions for the analyte.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in complex matrices. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS is a robust and widely available technique. However, it often requires a derivatization step for polar analytes like CHA, which can add complexity to the sample preparation process.

  • LC-MS/MS generally offers higher sensitivity and specificity, and can often analyze polar compounds directly without derivatization.[7] This can lead to simpler and faster sample preparation. However, matrix effects can be more pronounced and require careful management.

For assays requiring high sensitivity and throughput, LC-MS/MS is often the preferred method. For routine analysis where high sensitivity is not the primary concern, a well-validated GC-MS method can be a reliable and cost-effective alternative. Ultimately, the selection of the analytical method should be based on a thorough validation process to ensure the data generated is fit for its intended purpose.

References

Performance of N-Cyclohexylhydroxylamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylhydroxylamine is a versatile synthetic intermediate prized for its role in the formation of nitrones and other nitrogen-containing compounds. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, reaction rate, and the stability of both reactants and products. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by available experimental data and established chemical principles.

Solubility Profile of this compound

Solvent SystemSolvent TypePredicted/Known SolubilityRationale/Comments
WaterPolar ProticSlightly soluble (9.7 g/L at 25 °C)[1]The polar N-OH group allows for some water solubility, but the nonpolar cyclohexyl ring limits it.
Methanol, EthanolPolar ProticSolubleThe hydroxyl group of the alcohols can hydrogen bond with this compound, and the alkyl chains are compatible with the cyclohexyl group.
Tetrahydrofuran (THF)Polar AproticSolubleTHF is a good general solvent for many organic compounds and is expected to readily dissolve this compound.
Dichloromethane (DCM)Polar AproticSolubleDCM is a versatile solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds.
TolueneNonpolarSparingly Soluble to SolubleThe nonpolar nature of toluene is compatible with the cyclohexyl group, though the polarity of the hydroxylamine moiety may limit high solubility.
tert-Butanol (t-BuOH)Polar ProticSolubleOften used in reactions with hydroxylamines to minimize decomposition.

Performance in Key Synthetic Applications

The efficacy of this compound is most evident in its application in organic synthesis, particularly in the formation of nitrones through condensation reactions with aldehydes and ketones.

Nitrone Formation

Nitrone synthesis is a cornerstone application of this compound. The solvent choice in this reaction can impact reaction rates and yields significantly.

Experimental Protocol: Synthesis of α-Phenyl-N-cyclohexylnitrone

A common application of this compound is the synthesis of α-phenyl-N-cyclohexylnitrone via condensation with benzaldehyde. A general procedure involves the reaction of this compound with benzaldehyde in a suitable organic solvent. The reaction is often carried out at room temperature or with gentle heating. The choice of solvent can influence the reaction time and the ease of product isolation.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Solvent Solvent Solvent->Condensation α-Phenyl-N-cyclohexylnitrone α-Phenyl-N-cyclohexylnitrone Condensation->α-Phenyl-N-cyclohexylnitrone Water Water Condensation->Water

Caption: General workflow for the synthesis of α-phenyl-N-cyclohexylnitrone.

Solvent Comparison in Nitrone Formation:

Solvent SystemSolvent TypePerformance CharacteristicsSupporting Data/Rationale
Methylene Chloride (DCM) Polar AproticHigh Yields: Often used for the synthesis of nitrones from N,N-disubstituted hydroxylamines, providing clean reactions and high yields.The oxidation of N-benzyl-N-phenylhydroxylamine in methylene chloride at low temperatures resulted in a 96% yield of the corresponding nitrone. This suggests DCM is an effective solvent for such transformations.
Toluene NonpolarGood for Labile Nitrones: Can be advantageous for the formation of less stable nitrones, particularly when reactions are carried out at reduced temperatures.The formation of labile aliphatic nitrones has been successfully achieved in toluene at -45 °C.
tert-Butanol (t-BuOH) Polar ProticMinimizes Decomposition: Thermal conditions in t-BuOH have been shown to be effective for the condensation of ketones and hydroxylamines, minimizing the decomposition of the hydroxylamine reactant.Simple thermal conditions (110 °C) in t-BuOH allow for the formation of various ketonitrones in modest to excellent yields.
Aqueous Buffer Polar ProticKinetically Studied: The reaction kinetics of nitrone formation from this compound and aldehydes have been studied in aqueous buffers. The reaction is second-order and pH-dependent.In acidic media, the formation of an intermediate diol is rate-determining, while in alkaline conditions, the dehydration of this intermediate is the rate-determining step.

Stability in Different Solvent Environments

The stability of this compound and its derivatives is crucial for both storage and reaction efficiency.

Solvent SystemStability ProfileSupporting Data/Rationale
Dimethyl Sulfoxide (DMSO) Enhanced Stability of Derivatives: Spin adducts of α-phenyl-N-cyclohexyl nitrones exhibit significantly greater stability in DMSO compared to adducts of the common alternative, α-phenyl-N-tert-butylnitrone (PBN).The half-lives of certain spin adducts of nitrones derived from this compound in DMSO were found to be double that of PBN adducts.
General Organic Solvents General Considerations: Like many hydroxylamines, this compound can be susceptible to oxidation. Storage under an inert atmosphere is recommended. The stability can be enhanced by converting it to its hydrochloride salt.The free base form of N-tert-butylhydroxylamine, a similar compound, shows good stability upon storage when converted to its salt form, particularly against aerial oxidation.

Comparison with Alternatives

A key alternative to this compound in the synthesis of nitrones for applications like spin trapping is N-tert-butylhydroxylamine, which leads to the formation of α-phenyl-N-tert-butylnitrone (PBN).

FeatureThis compoundN-tert-butylhydroxylamine (leading to PBN)
Structure Contains a cyclohexyl group attached to the nitrogen.Contains a tert-butyl group attached to the nitrogen.
Lipophilicity of Resulting Nitrone The cyclohexyl ring imparts higher lipophilicity to the resulting nitrone.The tert-butyl group provides moderate lipophilicity.
Stability of Spin Adducts Spin adducts of α-phenyl-N-cyclohexyl nitrones show enhanced stability in DMSO.PBN is a widely used spin trap, but its adducts can have limited stability.
Reactivity The presence of the cyclohexyl ring does not significantly affect the reduction or oxidation potentials of the nitronyl group compared to PBN.Well-established reactivity profile as a precursor to a standard spin trap.

Logical Flow of Solvent Selection for Nitrone Synthesis

The selection of an appropriate solvent for a reaction involving this compound, such as nitrone synthesis, should be a systematic process. The following diagram illustrates a logical workflow for solvent screening and optimization.

G Start Start Define Reaction Define Reaction: Condensation of this compound with an Aldehyde/Ketone Start->Define Reaction Initial Solvent Screening Initial Solvent Screening: Test a range of solvents (Protic, Aprotic, Nonpolar) Define Reaction->Initial Solvent Screening Analyze Results Analyze Results: Yield, Reaction Time, Purity Initial Solvent Screening->Analyze Results High Yield/Fast Reaction? High Yield/Fast Reaction? Analyze Results->High Yield/Fast Reaction? Optimize Conditions Optimize Conditions: Temperature, Concentration High Yield/Fast Reaction?->Optimize Conditions Yes Decomposition Observed? Decomposition Observed? High Yield/Fast Reaction?->Decomposition Observed? No Final Protocol Final Protocol Optimize Conditions->Final Protocol Switch to Milder Solvent Switch to Milder Solvent (e.g., t-BuOH) or Lower Temperature Decomposition Observed?->Switch to Milder Solvent Yes Consider Alternative Reagents Consider Alternative Reagents Decomposition Observed?->Consider Alternative Reagents No Switch to Milder Solvent->Initial Solvent Screening

Caption: Decision workflow for solvent selection in reactions with this compound.

References

Assessing Stereoselectivity in Amine Synthesis: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. This guide provides a comparative analysis of established chiral auxiliaries for the stereoselective synthesis of chiral amine precursors, with a particular focus on pathways that could lead to valuable cyclohexylamine derivatives. While direct literature on the use of N-Cyclohexylhydroxylamine as a chiral auxiliary is scarce, this guide will explore its potential role in the context of well-established and data-supported alternatives, namely Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's sultams.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to direct the formation of one stereoisomer over another, typically measured as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), alongside the chemical yield of the reaction. The following tables summarize the performance of leading chiral auxiliaries in key stereoselective bond-forming reactions that are fundamental to the synthesis of chiral amine precursors.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation. The chiral auxiliary shields one face of the enolate, directing the approach of an electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionyl imideBenzyl bromide>99:185
(4S)-4-isopropyl-2-oxazolidinone N-propionyl imideAllyl iodide98:2>90
(1S,2S)-Pseudoephedrine N-propionyl amideBenzyl bromide>95:592
(1S,2S)-Pseudoephedrine N-propionyl amideEthyl iodide94:691
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-propionyl sultamMethyl iodide>98:285
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-propionyl sultamBenzyl bromide>98:290
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters with high stereocontrol.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionyl imideIsobutyraldehyde>99:1 (syn)85
(4S)-4-isopropyl-2-oxazolidinone N-propionyl imideBenzaldehyde>99:1 (syn)80
(1S,2S)-Pseudoephedrine Glycinamide GlycinamideIsobutyraldehyde>98:2 (syn)91
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-acetyl sultamBenzaldehyde>98:2 (syn)95

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stereoselective reactions. Below are representative protocols for the key transformations discussed.

General Procedure for Asymmetric Alkylation of an N-Acyloxazolidinone
  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2-1.5 equiv.) is added neat or as a solution in THF to the enolate mixture at -78 °C. The reaction is stirred for 2-4 hours, allowing for the diastereoselective alkylation to occur.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) analysis of the purified product.

General Procedure for Asymmetric Aldol Reaction with a Pseudoephedrine Amide
  • Enolate Formation: The pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (4.0 equiv.) are dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium hexamethyldisilazide (LHMDS) (1.1 equiv.), is added, and the mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-3 hours.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Analysis: The resulting diastereomeric aldol adducts are purified by recrystallization or flash chromatography. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

The Potential Role of this compound

While not a mainstream chiral auxiliary, the structure of this compound suggests potential applications in asymmetric synthesis. Hydroxylamine derivatives have been employed as precursors for chiral nitrones in stereoselective cycloaddition and reductive coupling reactions. The cyclohexyl group could provide steric bulk to influence the facial selectivity of reactions. However, the lack of a rigid, conformationally locked structure, which is a hallmark of successful auxiliaries like Oppolzer's sultam, may limit its effectiveness in achieving high levels of stereocontrol. Further research would be required to derivatize this compound to enhance its stereodirecting ability and to systematically evaluate its performance against established reagents.

Visualizing the Workflow and Logic

To better understand the process of using a chiral auxiliary and the logic behind stereochemical control, the following diagrams are provided.

G cluster_workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary A Achiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Separation of Diastereomers (if necessary) D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

A general workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_logic Stereochemical Control Logic Prochiral_Enolate Prochiral Enolate (Attached to Auxiliary) Transition_State_A Transition State A (Lower Energy) Prochiral_Enolate->Transition_State_A Electrophile attacks from unhindered face Transition_State_B Transition State B (Higher Energy) Prochiral_Enolate->Transition_State_B Electrophile attacks from hindered face Product_A Major Diastereomer Transition_State_A->Product_A Product_B Minor Diastereomer Transition_State_B->Product_B Chiral_Auxiliary Chiral Auxiliary (Provides steric hindrance) Chiral_Auxiliary->Prochiral_Enolate blocks one face

Mechanism of stereocontrol by a chiral auxiliary.

N-Cyclohexylhydroxylamine: A Comparative Guide to Its Applications and Limitations in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Cyclohexylhydroxylamine (CHA) presents a versatile yet cautionary tale. This multifaceted compound serves as a valuable reagent in organic synthesis and as an effective polymerization inhibitor. However, its practical applications are underscored by significant safety and handling considerations. This guide provides a comprehensive comparison of CHA's performance against common alternatives, supported by experimental data and detailed protocols to inform its judicious use in the laboratory.

Core Applications and Performance Comparison

This compound is primarily utilized in two key areas: as a building block in organic synthesis and as a short-stopping agent to control polymerization reactions.

In the Realm of Organic Synthesis: A Precursor to Nitrones and Isoxazoles

This compound is a crucial precursor in the synthesis of N-cyclohexyl nitrones and various heterocyclic compounds, such as isoxazolones and hexahydroisoxazolequinoline analogs.[1][2] These structures are significant in medicinal chemistry and drug development.

Nitrone Synthesis: Nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. The reaction of this compound with aldehydes or ketones provides a straightforward route to N-cyclohexyl nitrones.

Isoxazolone Synthesis: CHA is a key reactant in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone, a scaffold found in compounds with potential therapeutic properties.

While direct quantitative comparisons of CHA with other N-alkylhydroxylamines in these syntheses are not extensively documented in readily available literature, the choice of the N-substituent on the hydroxylamine can influence the stability, reactivity, and solubility of the resulting nitrone, thereby affecting reaction yields and stereoselectivity in subsequent cycloaddition reactions. The cyclohexyl group in CHA imparts a degree of steric bulk and lipophilicity that can be advantageous in specific synthetic contexts.

As a Polymerization Inhibitor: Controlling Radical Reactions

This compound and its derivatives are employed to terminate or retard unwanted radical polymerization of monomers. This is critical during the synthesis, purification, and storage of reactive monomers.

Comparative Performance:

While specific quantitative data directly comparing the inhibition efficiency of this compound with industry-standard inhibitors like hydroquinone and TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) under identical conditions is scarce in the reviewed literature, the mechanisms of these inhibitors offer a basis for comparison.

  • Hydroquinone: A conventional inhibitor that functions by reacting with peroxy radicals in the presence of oxygen to form stable, non-radical products.[3][4] Its effectiveness is dependent on the presence of oxygen.

  • TEMPO: A stable nitroxide radical that acts as a highly efficient radical scavenger, directly trapping carbon-centered radicals. Its reaction with radicals is extremely fast, making it a very effective inhibitor.[5][6]

  • This compound: As a hydroxylamine derivative, it is believed to function by donating a hydrogen atom to propagating polymer radicals, thereby terminating the chain reaction. The reaction speed of hydroxylamine-based inhibitors is generally considered slower than that of nitroxide radicals like TEMPO.[5]

The choice of inhibitor depends on the specific monomer, process conditions (temperature, oxygen presence), and the desired level of control.

Limitations and Safety Profile

The utility of this compound is tempered by its toxicological profile and handling requirements.

Toxicity:

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[7][8] It may also cause skin and respiratory irritation.[2]

Quantitative Toxicity Data:

ParameterValueReference
GHS Hazard StatementsH302 (Harmful if swallowed), H318 (Causes serious eye damage)[7]

Due to the lack of extensive toxicological studies, specific occupational exposure limits for this compound have not been established. Therefore, stringent safety precautions are imperative.

Stability and Handling:

This compound is a solid at room temperature and should be stored at refrigerated temperatures (-20°C) under an inert atmosphere, as it can be sensitive to air and heat.[1][9] Its hydrochloride salt is a powder that is soluble in water.[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the safe and effective use of this compound.

Synthesis of this compound from Cyclohexanone Oxime

A common laboratory-scale synthesis involves the reduction of cyclohexanone oxime.

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone_Oxime Cyclohexanone Oxime Reaction Reduction Reaction Cyclohexanone_Oxime->Reaction Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reducing_Agent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification CHA This compound Purification->CHA

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

  • Dissolve cyclohexanone oxime in a suitable solvent such as ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of water.

  • Perform an aqueous work-up, typically involving extraction with an organic solvent like diethyl ether.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure this compound.

Synthesis of a Nitrone from this compound and an Aldehyde

This procedure outlines the general steps for the condensation reaction to form a nitrone.

Reaction Pathway:

Nitrone_Synthesis CHA This compound Reaction Condensation CHA->Reaction + Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction + Solvent Solvent (e.g., Ethanol) Solvent->Reaction in Nitrone N-Cyclohexyl Nitrone Water Water (H₂O) Reaction->Nitrone Reaction->Water -

Caption: General pathway for nitrone synthesis.

Detailed Procedure:

  • Dissolve this compound and the desired aldehyde in a suitable solvent, such as ethanol, in a reaction vessel.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude nitrone can be purified by recrystallization or column chromatography. The kinetics of this reaction in aqueous solution have been shown to be second-order.[8]

Conclusion

This compound is a reagent with demonstrated utility in organic synthesis and polymer chemistry. Its ability to form nitrones and other heterocyclic structures makes it a valuable tool for medicinal chemists, while its inhibitory properties are useful in controlling polymerization. However, its application must be carefully weighed against its significant toxicity and handling requirements. For applications requiring highly efficient and rapid polymerization inhibition, alternatives such as TEMPO may be superior. In synthetic applications, the choice between this compound and other N-alkylhydroxylamines will be dictated by the specific steric and electronic requirements of the target molecule. A thorough risk assessment and adherence to strict safety protocols are paramount when working with this compound.

References

The Strategic Application of N-Cyclohexylhydroxylamine in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, the selection of reagents is a critical decision balancing cost, efficiency, and safety. N-Cyclohexylhydroxylamine, a versatile hydroxylamine derivative, has carved a niche in several key synthetic transformations. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance in Key Synthetic Applications

This compound is predominantly employed in three main areas: aldehyde-catalyzed intermolecular hydroamination, condensation reactions to form nitrones, and as a building block in the synthesis of complex molecules such as cyclin-dependent kinase (CDK) inhibitors.

Aldehyde-Catalyzed Intermolecular Hydroamination

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a powerful tool for the synthesis of amines. This compound serves as an effective reagent in this class of reactions, particularly in Cope-type hydroaminations. The reaction often proceeds via a transient aminal intermediate, facilitating an intramolecular delivery of the hydroxylamine to the unsaturated bond.

A key advantage of using this compound in this context is its ability to participate in reactions under relatively mild conditions. Mechanistic studies have shown that the reaction can be catalyzed by simple aldehydes, such as paraformaldehyde, leading to high yields of the corresponding hydroaminated products.[1]

Condensation Reactions

This compound readily undergoes condensation with aldehydes and ketones to form nitrones. These nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. The cyclohexyl group can offer steric bulk that influences the stereoselectivity of these cycloadditions.

Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of pharmacologically active compounds, including inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4][5][6][7][8][9][10] The hydroxylamine moiety can be a key pharmacophore or a synthetic handle for further elaboration in the construction of these complex inhibitors.

Comparative Analysis with Alternative Reagents

The decision to use this compound should be weighed against the performance and cost of alternative reagents. The most common alternatives include other hydroxylamine derivatives such as hydroxylamine hydrochloride and O-benzylhydroxylamine.

Table 1: Cost Comparison of this compound and Alternatives

ReagentSupplier ExamplePrice (USD) per 100g
This compoundSigma-Aldrich~$1370 (for 1g, extrapolated)
Hydroxylamine HydrochlorideSigma-Aldrich$88.80
O-Benzylhydroxylamine HydrochlorideSigma-Aldrich~$65[11]

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for this compound is extrapolated from a 1g price and may be significantly lower for bulk purchases.

From a purely cost perspective, hydroxylamine hydrochloride and O-benzylhydroxylamine are significantly more economical than this compound. However, the choice of reagent is rarely based on cost alone.

Table 2: Performance Comparison in Oxime Formation (a common condensation reaction)

ReagentTypical Reaction ConditionsYieldsAdvantagesDisadvantages
This compound Aldehyde/ketone, mild acid or base catalyst, organic solventGenerally highGood solubility in organic solvents, steric influence on stereoselectivity.High cost.
Hydroxylamine Hydrochloride Aldehyde/ketone, base (e.g., Na2CO3), often in a biphasic system or with a phase-transfer catalystHigh (often >90%)[12]Very low cost, readily available.Often requires a base to liberate the free hydroxylamine, can have solubility issues.
O-Benzylhydroxylamine Hydrochloride Similar to hydroxylamine hydrochlorideHighLow cost, the benzyl group can be a useful handle for further transformations or a protecting group.Requires deprotection if the free hydroxylamine is needed.

Experimental Protocols

General Protocol for Aldehyde-Catalyzed Intermolecular Hydroamination

This protocol is a generalized procedure based on the principles of aldehyde-catalyzed Cope-type hydroamination.

Materials:

  • Alkene (1.0 mmol)

  • This compound (1.2 mmol)

  • Paraformaldehyde (0.2 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and this compound.

  • Dissolve the reactants in the anhydrous solvent.

  • Add the paraformaldehyde catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Perform an aqueous work-up, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathway relevant to one of this compound's key applications.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Alkene, this compound) mix Mix Reactants and Catalyst in Anhydrous Solvent prep_reactants->mix prep_catalyst Prepare Catalyst (e.g., Paraformaldehyde) prep_catalyst->mix react Stir at Controlled Temperature mix->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A typical experimental workflow for synthesis.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes CDK_Inhibitor CDK Inhibitor (Derived from this compound) CDK_Inhibitor->CyclinD_CDK46 Inhibits

Simplified CDK signaling pathway and inhibitor action.

Conclusion

This compound is a valuable reagent in organic synthesis, offering distinct advantages in solubility and steric control in applications like hydroamination and the synthesis of complex molecules. However, its high cost compared to alternatives like hydroxylamine hydrochloride and O-benzylhydroxylamine necessitates a careful cost-benefit analysis. For large-scale synthesis or reactions where the specific properties of the cyclohexyl group are not essential, the more economical alternatives are likely a better choice. For specialized applications, particularly in drug discovery and development where unique structural features can lead to improved biological activity, the investment in this compound can be well justified. The provided protocols and diagrams serve as a foundational guide for researchers to design and evaluate their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of N-Cyclohexylhydroxylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including N-Cyclohexylhydroxylamine. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

This compound is a chemical compound that presents several hazards; it is corrosive, an irritant, and harmful if swallowed[1]. Therefore, all waste and contaminated materials associated with this chemical must be treated as hazardous waste and disposed of in accordance with existing local, state, and federal regulations[2].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[3]. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

In case of accidental exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water while removing any contaminated clothing. Wash the affected area thoroughly with soap and water[2].

  • Eye Contact: Immediately rinse with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[3]. Seek medical attention[3].

  • Ingestion: If swallowed, rinse the mouth and seek immediate medical help[3]. Do not induce vomiting[5].

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical help[3].

Step-by-Step Disposal Procedure

  • Segregation of Waste: All waste containing this compound must be segregated from other waste streams[6]. Do not mix it with incompatible materials. While specific incompatibility data for this compound is limited, related compounds like hydroxylamines can react violently with oxidizing agents, metals, and some metal oxides[7]. Therefore, avoid mixing this waste with such chemicals.

  • Waste Container Selection: Use a designated, compatible, and properly labeled hazardous waste container[6]. The container should be in good condition and have a tightly fitting cap[6][8][9]. It is often best to reuse the original container for waste collection, provided it is not compromised[9].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[6]. Include the concentration and any other components mixed in the waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials[3][4]. Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for waste pickup requests[6].

  • Recommended Disposal Method: The suggested method for the final disposal of this compound is high-temperature incineration in a specialized chemical incinerator facility[2].

Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an absorbent material like vermiculite or sand to contain and pick up the spilled chemical[2].

  • Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wash the spill area with a strong soap and water solution[2].

  • Dispose: Seal the container with the spill cleanup materials and dispose of it as hazardous waste, following the procedures outlined above.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueReference
Molecular Weight115.17 g/mol [1]
Melting Point166-171 °C (for hydrochloride salt)[10]
Boiling Point205.9 °C at 760 mmHg[10]
Flash Point97.9 °C[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste from Incompatible Materials ppe->segregate container Select Compatible & Labeled Waste Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store request Request Pickup by EHS or Licensed Contractor store->request disposal Final Disposal: High-Temperature Incineration request->disposal spill->ppe No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexylhydroxylamine
Reactant of Route 2
N-Cyclohexylhydroxylamine

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